Product packaging for Fmoc-D-Phe-OH-d8(Cat. No.:)

Fmoc-D-Phe-OH-d8

Cat. No.: B12403950
M. Wt: 395.5 g/mol
InChI Key: SJVFAHZPLIXNDH-XTLNFGAXSA-N
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Description

Fmoc-D-Phe-OH-d8 is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO4 B12403950 Fmoc-D-Phe-OH-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21NO4

Molecular Weight

395.5 g/mol

IUPAC Name

2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/i1D,2D,3D,8D,9D,14D2,22D

InChI Key

SJVFAHZPLIXNDH-XTLNFGAXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

Fmoc-D-Phe-OH-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe-OH-d8 is the deuterium-labeled form of N-α-(9-fluorenylmethoxycarbonyl)-D-phenylalanine. This isotopically labeled amino acid is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the preparation of labeled peptides used in quantitative proteomics, pharmacokinetic studies, and as internal standards for mass spectrometry-based assays. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the peptide, enabling sensitive and accurate quantification. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its primary applications.

Chemical and Physical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below. It is important to note the existing ambiguity in the CAS numbering for this compound. While some suppliers associate it with the CAS number for the non-deuterated form (86123-10-6), the isotopically labeled L-isomer is registered under CAS number 1353853-39-0. Researchers should verify the specific product information from their supplier.

PropertyValueReference(s)
Molecular Formula C₂₄H₁₃D₈NO₄[1]
Molecular Weight 395.48 g/mol [2]
Appearance White to off-white powder
Purity Typically ≥98%[2]
Storage Store at 2-8°C, desiccated[2]
CAS Number 86123-10-6 (often cited, but for non-deuterated form)[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the asymmetric synthesis of D-phenylalanine-d8 followed by the protection of its amino group with the Fmoc moiety.

Step 1: Asymmetric Synthesis of D-Phenylalanine-d8

Several methods exist for the asymmetric synthesis of deuterated amino acids. One effective method is the dynamic kinetic resolution of a racemic phenylalanine precursor using a chiral Ni(II) complex, which facilitates deuteration at the α-position.

  • Materials:

    • Racemic phenylalanine

    • (S)-2-[(N-benzylprolyl)amino]benzophenone

    • Nickel(II) nitrate hexahydrate

    • Sodium deuteroxide (NaOD) in D₂O

    • Methanol-d₄ (CD₃OD)

    • Hydrochloric acid (HCl)

    • Dowex 50WX8 resin

  • Procedure:

    • A mixture of racemic phenylalanine, the chiral ligand, and nickel(II) nitrate hexahydrate is dissolved in methanol-d₄.

    • A solution of NaOD in D₂O is added, and the mixture is stirred at room temperature to facilitate the formation of the Ni(II) complex and subsequent H/D exchange at the α-position.

    • The reaction progress and deuteration level are monitored by ¹H NMR.

    • Upon completion, the reaction is quenched, and the resulting D-phenylalanine-d8 is purified from the chiral auxiliary.

    • The crude product is purified by ion-exchange chromatography using Dowex 50WX8 resin to yield enantiomerically pure D-phenylalanine-d8.

Step 2: Fmoc Protection of D-Phenylalanine-d8

The resulting D-phenylalanine-d8 is then protected with the Fmoc group.

  • Materials:

    • D-phenylalanine-d8

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Diethyl ether

    • Hydrochloric acid (HCl)

  • Procedure:

    • D-phenylalanine-d8 is dissolved in an aqueous solution of sodium carbonate.

    • A solution of Fmoc-Cl in dioxane is added dropwise to the amino acid solution at 0°C with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • Water is added, and the aqueous layer is washed with diethyl ether to remove unreacted Fmoc-Cl.

    • The aqueous layer is acidified to a low pH with HCl to precipitate the this compound.

    • The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product.

Analytical Characterization
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of its non-deuterated counterpart, with the notable absence of the proton signals corresponding to the deuterated positions (the phenyl ring and the α- and β-protons of the amino acid backbone). The characteristic peaks of the Fmoc group (around 7.3-7.8 ppm) and the remaining protons should be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z [M+H]⁺ ≈ 396.5). The isotopic distribution will confirm the high level of deuterium incorporation.

Applications in Research and Development

This compound is primarily utilized in:

  • Quantitative Proteomics: As a building block for the synthesis of stable isotope-labeled peptides, which serve as internal standards for the absolute quantification of proteins in complex biological samples.

  • Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

  • Biomolecular NMR: For structural and dynamic studies of peptides and proteins, where selective deuteration can simplify complex spectra.

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Asymmetric Deuteration cluster_step2 Step 2: Fmoc Protection racemic_phe Racemic Phenylalanine chiral_complex Chiral Ni(II) Complex Formation racemic_phe->chiral_complex deuteration H/D Exchange in D₂O/CD₃OD chiral_complex->deuteration d_phe_d8 D-Phenylalanine-d8 deuteration->d_phe_d8 protection Fmoc Protection Reaction d_phe_d8->protection fmoc_cl Fmoc-Cl fmoc_cl->protection final_product This compound protection->final_product

Caption: Synthesis workflow for this compound.

SPPS_Workflow Use of this compound in SPPS resin Solid Support Resin deprotection1 Fmoc Deprotection (e.g., Piperidine) resin->deprotection1 coupling Coupling of this compound deprotection1->coupling washing1 Washing coupling->washing1 deprotection2 Fmoc Deprotection washing1->deprotection2 next_aa Coupling of Next Fmoc-AA-OH deprotection2->next_aa washing2 Washing next_aa->washing2 repeat Repeat Cycles washing2->repeat cleavage Cleavage from Resin & Deprotection repeat->cleavage labeled_peptide Isotopically Labeled Peptide cleavage->labeled_peptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

References

Fmoc-D-Phe-OH-d8 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-D-Phe-OH-d8, a deuterated derivative of Fmoc-D-Phenylalanine. This document is intended for professionals in the fields of chemical research, drug development, and proteomics who utilize isotopically labeled compounds.

Core Chemical Properties

This compound is a stable, isotopically labeled amino acid that serves as a valuable tool in various research applications, primarily in peptide synthesis and as an internal standard in mass spectrometry-based proteomics. The deuterium labeling provides a distinct mass shift, enabling precise quantification and differentiation from its non-deuterated counterpart.

Physicochemical Data

Table 1: General Chemical Properties

PropertyThis compoundFmoc-D-Phe-OH
Molecular Formula C₂₄H₁₃D₈NO₄C₂₄H₂₁NO₄[1]
Molecular Weight 395.48 g/mol 387.43 g/mol [2]
CAS Number 1353853-39-086123-10-6[1]
Appearance White to off-white solidWhite to off-white powder[1]
Purity Typically ≥98%≥99.5% (Chiral HPLC)[1]
Isotopic Enrichment Atom % D not consistently reportedN/A

Table 2: Physical and Chemical Data

PropertyThis compoundFmoc-D-Phe-OH
Melting Point Data not available180 - 195 °C
Boiling Point ~620.1 °C at 760 mmHg (predicted)Data not available
Flash Point ~328.8 °C (predicted)Data not available
Density ~1.3 g/cm³ (predicted)Data not available
Optical Rotation Data not available[α]D²⁰ = +38.4° (c=1 in DMF)
Solubility Soluble in DMSO, DMFSoluble in DMSO (100 mg/mL), DMF
Storage Conditions Store at 2-8°C, desiccated, protected from lightStore at 2-8°C

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The general workflow for incorporating this deuterated amino acid into a peptide sequence is analogous to that of standard Fmoc-amino acids.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of this compound into a peptide chain using Fmoc-based SPPS.

1. Resin Swelling:

  • The appropriate solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for a period of 30 minutes to 1 hour with gentle agitation.

2. Fmoc Deprotection:

  • The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.

  • This reaction is typically carried out for 5-20 minutes at room temperature. The resin is then washed thoroughly with DMF to remove the cleaved Fmoc group and residual piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, this compound is activated. This is achieved by dissolving the amino acid in DMF and adding a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

  • The activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane - TIPS), is added to the resin.

  • The cleavage reaction is usually performed for 1-3 hours at room temperature. The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Proteomics_Logic cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis Biological_Sample Biological Sample (e.g., cell lysate) Spike_In Spike-in Known Amount of Deuterated Peptide Standard (containing D-Phe-d8) Biological_Sample->Spike_In LC_MS LC-MS/MS Analysis Spike_In->LC_MS Quantification Quantification LC_MS->Quantification Compare Peak Areas of Endogenous (light) and Standard (heavy) Peptides

References

An In-depth Technical Guide to Fmoc-D-Phe-OH-d8: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, isotopically labeled amino acids are invaluable tools. Among these, Fmoc-D-Phe-OH-d8, a deuterated and protected version of D-phenylalanine, serves a critical role in modern proteomics and peptide chemistry. This technical guide provides a comprehensive overview of its structure, a proposed synthesis pathway, and its primary applications, adhering to stringent data presentation and visualization standards.

Chemical Structure and Properties

This compound is the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected form of D-phenylalanine, where eight hydrogen atoms have been replaced by deuterium. The deuteration primarily occurs on the phenyl ring and the β-methylene group, which enhances its utility in mass spectrometry-based applications by providing a distinct mass shift.

The molecular formula for Fmoc-D-Phenylalanine-d8 is C₂₄H₁₃D₈NO₄. Based on analogous deuterated L-phenylalanine, the likely positions of the deuterium atoms are on the benzene ring (d5) and the β- and α-carbons of the side chain (d3), represented by the formula C₆D₅CD₂CD(NH-FMOC)COOH.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₁₃D₈NO₄[2]
Molecular Weight 395.48 g/mol [1]
Appearance White to off-white powder[3]
Purity ≥98%[1]
Storage Conditions 2-8°C, desiccated, protected from light

Below is a diagram illustrating the chemical structure of this compound.

synthesis_workflow Figure 2. Proposed Synthesis Workflow for this compound cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Fmoc Protection start D-Phenylalanine deuteration Pd/C, D2O, Microwave start->deuteration intermediate D-Phenylalanine-d8 deuteration->intermediate protection Fmoc Protection Reaction intermediate->protection fmoc_reagents Fmoc-Cl, Na2CO3, Dioxane fmoc_reagents->protection product This compound protection->product spps_workflow Figure 3. SPPS Workflow with this compound resin Resin with N-terminal deprotected amino acid coupling Couple this compound (HBTU, DIPEA in DMF) resin->coupling wash1 Wash with DMF coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection wash2 Wash with DMF deprotection->wash2 next_cycle Ready for next amino acid coupling wash2->next_cycle next_cycle->coupling Repeat for next cycle

References

An In-depth Technical Guide to Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Fmoc-D-Phe-OH-d8, a deuterated derivative of Fmoc-D-phenylalanine, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a stable isotope-labeled amino acid derivative. The incorporation of deuterium atoms provides a distinct mass signature, making it a valuable tool in mass spectrometry-based applications. While a specific CAS number for this compound is not consistently reported across databases, data for the closely related non-deuterated D-isomer and the deuterated L-isomer are well-documented. The CAS number for the non-deuterated Fmoc-D-Phe-OH is 86123-10-6.[1][2][3][4] For the deuterated L-isomer, Fmoc-L-Phe-OH-d8, the labeled CAS number is 1353853-39-0.

Below is a summary of key quantitative data for Fmoc-D-Phe-OH and its deuterated L-isomer analog.

PropertyFmoc-D-Phe-OHFmoc-L-Phe-OH-d8
CAS Number 86123-10-61353853-39-0 (labeled)
Molecular Formula C₂₄H₂₁NO₄C₂₄H₁₃D₈NO₄
Molecular Weight 387.43 g/mol 395.48 g/mol
Appearance White to off-white powderNot specified
Purity ≥98.0% to ≥99.5%98%
Melting Point 180 - 195 °CNot specified
Optical Rotation [a]₂₀/D = +37 ±2.5° (c=1 in DMF)Not specified
Storage Temperature 2-8°C2-8°C, desiccated, protected from light

Applications in Research and Drug Development

Fmoc-protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry. The deuterated version, this compound, is particularly valuable for:

  • Mass Spectrometry-Based Proteomics: Isotope-labeled peptides synthesized with this compound serve as internal standards for accurate quantification of proteins and peptides in complex biological samples.

  • Pharmacokinetic Studies: The deuterium label allows for the differentiation of a drug candidate from its endogenous, non-labeled counterparts, facilitating studies on absorption, distribution, metabolism, and excretion (ADME).

  • Peptide Therapeutics: The incorporation of D-amino acids can enhance the stability of peptide drugs against enzymatic degradation, thereby improving their bioavailability and therapeutic efficacy. Fmoc-D-Phe-OH is used in the development of peptide-based therapeutics for conditions such as cancer and metabolic disorders.

  • Biomaterials and Drug Delivery: The hydrophobic nature of the phenylalanine side chain makes it suitable for designing self-assembling nanostructures for drug delivery systems.

  • Neuroscience Research: This compound is utilized in studies of neurotransmitter pathways to understand the role of peptides in brain function.

Experimental Protocols

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). Below is a general protocol for the incorporation of this amino acid into a peptide chain.

The following diagram illustrates the cyclical nature of SPPS using Fmoc chemistry.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (e.g., in DCM, DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 cycle Repeat for Next Amino Acid wash2->cycle cycle->deprotect Yes final_deprotect Final Fmoc Deprotection cycle->final_deprotect No cleave 4. Cleavage from Resin (e.g., TFA cocktail) final_deprotect->cleave precipitate 5. Peptide Precipitation (Cold Diethyl Ether) cleave->precipitate end Purified Peptide precipitate->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

This protocol outlines the manual synthesis of a peptide incorporating this compound.

1. Resin Swelling:

  • Place the desired amount of a suitable resin (e.g., Rink Amide MBHA) in a solid-phase synthesis vessel.

  • Add Dichloromethane (DCM) and allow the resin to swell for approximately 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with N,N-Dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (at least five times) to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (typically 3 equivalents relative to the resin loading capacity) and coupling reagents. Common coupling systems include HBTU/HOBt with DIPEA.

  • Pre-activate the amino acid solution for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for at least 2 hours at room temperature with agitation.

  • To monitor the completion of the reaction, a ninhydrin test can be performed.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin sequentially with DMF, DCM, and then DMF again (three times with each solvent) to remove any unreacted reagents.

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Deprotection and Cleavage:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin with DMF and DCM, and then dry it under a vacuum.

  • Treat the resin with a cleavage cocktail to release the synthesized peptide. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The reaction is typically run for 2 hours at room temperature.

7. Peptide Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide from the filtrate by adding it to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The primary logical relationship involving this compound is its role as a building block in the synthesis of labeled peptides for various research applications.

Logical_Relationship cluster_reagents Starting Materials cluster_process Process cluster_product Product cluster_applications Applications fmoc_d_phe This compound spps Solid-Phase Peptide Synthesis (SPPS) fmoc_d_phe->spps other_aa Other Fmoc-Amino Acids other_aa->spps resin Solid Support (Resin) resin->spps reagents Coupling Reagents & Solvents reagents->spps labeled_peptide Deuterium-Labeled Peptide spps->labeled_peptide ms_proteomics MS-Based Proteomics labeled_peptide->ms_proteomics adme ADME/PK Studies labeled_peptide->adme therapeutics Peptide Therapeutics labeled_peptide->therapeutics

References

Technical Guide: Molecular Weight Determination of Isotopically Labeled Fmoc-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d8 (Fmoc-D-Phe-OH-d8), a deuterated analogue of Fmoc-D-Phe-OH. This document outlines the molecular properties, the methodology for their determination, and a logical workflow for calculating the molecular weight of isotopically labeled compounds.

Data Presentation: Molecular Properties

The incorporation of stable isotopes, such as deuterium (²H or D), is a critical technique in drug development and metabolic research. Deuterium substitution increases the mass of a compound, a change that can be precisely quantified. The key molecular weight information for Fmoc-D-Phe-OH and its d8 isotopologue is summarized below.

CompoundMolecular FormulaMolar Mass ( g/mol )Notes
Fmoc-D-Phe-OHC₂₄H₂₁NO₄[1]387.43[1][2]Standard, non-isotopically labeled compound.
This compoundC₂₄H₁₃D₈NO₄395.48Heavy-isotope labeled analogue. The molecular weight is identical to its L-enantiomer, Fmoc-L-Phe-OH-d8.

The mass increase is due to the substitution of eight protium (¹H) atoms with eight deuterium (²H) atoms. A deuterium nucleus contains one proton and one neutron, making it approximately twice as heavy as a protium nucleus, which has only a single proton.

Experimental Protocol: Molecular Weight Verification

The molecular weight of this compound and similar compounds is typically determined and verified using mass spectrometry.

Objective: To accurately determine the mass-to-charge ratio (m/z) of the analyte and confirm its molecular weight.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the analyte (e.g., this compound) is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the liquid to nebulize into a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate in a stream of drying gas (typically nitrogen) and under vacuum, leading to a decrease in droplet size and an increase in charge density. This process ultimately results in the formation of gas-phase ions of the analyte.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at an m/z value of approximately 396.49. The un-deuterated compound would show a corresponding peak at approximately 388.44. The observed mass confirms the molecular weight and the success of the isotopic labeling.

Visualization

The following diagrams illustrate the conceptual relationships and workflows discussed in this guide.

cluster_0 Isotope Comparison cluster_1 Molecular Composition Protium Protium (¹H) Nucleus: 1 Proton Atomic Mass: ~1.008 u Deuterium Deuterium (²H or D) Nucleus: 1 Proton, 1 Neutron Atomic Mass: ~2.014 u Fmoc_H Fmoc-D-Phe-OH Formula: C₂₄H₂₁NO₄ MW: 387.43 g/mol Fmoc_D This compound Formula: C₂₄H₁₃D₈NO₄ MW: 395.48 g/mol Fmoc_H->Fmoc_D Substitution of 8 H atoms with 8 D atoms

Fig. 1: Isotopic and Molecular Comparison.

A Identify Base Compound (Fmoc-D-Phe-OH) B Obtain Molecular Weight of Base Compound (387.43 g/mol) A->B Lookup E Calculate Final MW MW_d8 = MW_base + Δ 387.43 + 8.05 = 395.48 g/mol B->E Input C Determine Isotopic Substitution (8 x ¹H → 8 x ²H) D Calculate Mass Change Δ = 8 * (Mass ²H - Mass ¹H) Δ ≈ 8.05 g/mol C->D Calculate D->E Input

Fig. 2: Workflow for Calculating Isotopic MW.

References

The Strategic Application of Deuterium-Labeled Fmoc-D-Phenylalanine in Advanced Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted utility of deuterium-labeled Fmoc-D-phenylalanine, a critical tool in modern pharmaceutical research and development. The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into the D-isoform of phenylalanine, protected by a fluorenylmethyloxycarbonyl (Fmoc) group, provides a sophisticated method for overcoming common challenges in peptide and small molecule drug development. This document details its primary applications, presents relevant quantitative data, outlines key experimental protocols, and illustrates fundamental concepts through logical diagrams.

Core Applications in Drug Discovery and Development

Deuterium-labeled Fmoc-D-phenylalanine is primarily leveraged in three key areas: enhancing metabolic stability, enabling precise pharmacokinetic (PK) studies, and serving as an ideal internal standard for bioanalytical assays.

1. Enhancing Metabolic Stability through the Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium at a site of metabolic activity can significantly slow down the rate of enzymatic cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy for an enzyme to break it. By strategically placing deuterium on the D-phenylalanine residue, particularly at sites susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation, the metabolic breakdown of a peptide or peptidomimetic drug can be decelerated. This leads to a longer drug half-life, reduced dosing frequency, and potentially lower toxicity by altering the metabolic profile.

2. Pharmacokinetic (PK) and ADME Studies

Deuterium labeling provides a powerful, non-radioactive method for tracing the Absorption, Distribution, Metabolism, and Excretion (ADME) of drug candidates. When a deuterated drug is administered, its fate within a biological system can be accurately monitored using mass spectrometry. Researchers can co-administer a mixture of the deuterated and non-deuterated (protio) versions of a drug to differentiate the parent compound from its metabolites, providing a clear picture of its biotransformation pathways without the need for radiolabeling.

3. Gold Standard Internal Standards in Quantitative Bioanalysis

In quantitative mass spectrometry (MS), particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards (IS). A deuterium-labeled version of the analyte (the drug being measured) is the ideal IS because it co-elutes with the analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. This co-elution and similar behavior effectively correct for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the drug in complex biological matrices like plasma or tissue. Fmoc-D-phenylalanine-d(x) is used to synthesize the SIL version of a peptide therapeutic for this purpose.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of deuterium-labeled compounds in drug development.

Table 1: Mass Spectrometry Parameters

ParameterDescriptionTypical Value/Observation
Mass Shift The increase in mass-to-charge ratio (m/z) for each deuterium atom incorporated.+1.0063 Da per deuterium atom.
Isotopic Purity The percentage of the compound that contains the specified number of deuterium atoms.Typically >98% for commercially available reagents.
MS/MS Fragmentation Deuterated fragments retain the mass shift, allowing for specific detection in MRM/SRM assays.Predictable shift in fragment ion m/z.

Table 2: Bioanalytical and Pharmacokinetic Parameters

ParameterDescriptionImpact of Deuteration
Chromatographic Retention Time The time it takes for a compound to pass through the chromatography column.Generally co-elutes with the non-labeled analog. Minor shifts are possible but rare.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The SIL internal standard experiences the same matrix effect as the analyte, correcting for variability.
Metabolic Half-Life (t½) The time required for the concentration of a drug to decrease by half in the body.Can be significantly increased if deuteration occurs at a metabolic "hotspot" (KIE).
Clearance (CL) The rate at which a drug is removed from the body.Can be decreased as a direct result of slower metabolism due to the KIE.

Key Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Deuterium-Labeled Fmoc-D-Phe

This protocol outlines the incorporation of a deuterium-labeled Fmoc-D-phenylalanine into a peptide sequence using a standard automated peptide synthesizer.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, chosen based on the desired C-terminal chemistry. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the deuterium-labeled Fmoc-D-phenylalanine (e.g., Fmoc-D-Phe-d5) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add an activation base, such as N,N-Diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction completion using a qualitative ninhydrin test.

  • Washing: Wash the resin extensively with DMF followed by Dichloromethane (DCM) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the final product's mass and isotopic incorporation using high-resolution mass spectrometry.

Protocol 2: LC-MS/MS Bioanalytical Assay using a Deuterated Internal Standard

This protocol describes the quantification of a target peptide in a plasma sample.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 10 µL of the deuterated internal standard (SIL-IS) working solution (e.g., the synthesized peptide containing Fmoc-D-Phe-d(x)).

    • Vortex briefly.

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

  • Extraction: Transfer the supernatant to a clean tube or 96-well plate. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto an RP-HPLC column (e.g., C18). Elute the analyte and SIL-IS using a gradient of increasing organic solvent.

    • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

    • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and one for the SIL-IS. For example:

      • Analyte: Q1 (Precursor m/z) -> Q3 (Product m/z)

      • SIL-IS: Q1 (Precursor m/z + mass shift) -> Q3 (Product m/z + mass shift)

  • Quantification: Calculate the peak area ratio of the analyte to the SIL-IS. Generate a calibration curve by plotting the peak area ratios of the calibrator samples against their known concentrations. Determine the concentration of the unknown samples from the calibration curve using linear regression.

Visualized Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows discussed.

KIE cluster_CH C-H Bond Cleavage (Faster) cluster_CD C-D Bond Cleavage (Slower) Reactant_CH Drug-C-H TS_CH [Enzyme...H...C-Drug]‡ (Lower Energy Transition State) Reactant_CH->TS_CH Lower Ea Reactant_CD Drug-C-D Product_CH Metabolite TS_CH->Product_CH TS_CD [Enzyme...D...C-Drug]‡ (Higher Energy Transition State) Product_CD Metabolite Reactant_CD->TS_CD Higher Ea (Stronger Bond) TS_CD->Product_CD

Caption: The Deuterium Kinetic Isotope Effect (KIE).

PK_Workflow cluster_synthesis Synthesis cluster_admin In-Vivo Study cluster_analysis Bioanalysis cluster_data Data Interpretation SPPS 1. Synthesize Deuterated Peptide using Fmoc-D-Phe-d(x) Dosing 2. Administer Deuterated Drug to Animal Model SPPS->Dosing Sampling 3. Collect Biological Samples (e.g., Plasma) over Time Dosing->Sampling Prep 4. Sample Preparation & Extraction Sampling->Prep LCMS 5. LC-MS/MS Analysis Prep->LCMS PK_Model 6. Generate Concentration vs. Time Profile & Calculate PK Parameters (ADME) LCMS->PK_Model

Caption: Workflow for a pharmacokinetic study using a deuterated drug.

LCMS_IS cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Plasma Biological Sample (contains Analyte) Combined Sample + IS Plasma->Combined IS Deuterated Internal Standard (IS) (Known Amount) IS->Combined Extracted Processed Sample Combined->Extracted Extraction/ Cleanup LC LC Separation (Analyte and IS Co-elute) Extracted->LC MS MS Detection (Separate by m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Accurate Analyte Concentration CalCurve->Result

Caption: Use of a deuterated internal standard in LC-MS/MS.

Fmoc-D-Phe-OH-d8 supplier and pricing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-D-Phe-OH-d8 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a deuterated derivative of Fmoc-D-phenylalanine, for its application in research and development. It includes a summary of suppliers and pricing, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and visualizations of the synthetic workflow and its chemical structure.

Introduction

This compound is the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected form of D-phenylalanine, where eight hydrogen atoms on the phenyl ring and the α- and β-carbons have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in peptide and protein research. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect in drug development.[1][2] The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating isotopically labeled peptides. These labeled peptides are instrumental in quantitative proteomics, serving as internal standards for mass spectrometry-based analyses, and in biomolecular NMR studies.[3] The deuterium labeling allows for the differentiation and quantification of peptides in complex biological samples and can also be used to study pharmacokinetic and metabolic profiles of peptide-based drugs.[4]

Suppliers and Pricing

The availability and pricing of this compound can vary among suppliers. Below is a summary of known suppliers and their publicly available pricing information. Please note that for some suppliers, a formal quote is required.

SupplierCatalog NumberPurityQuantityPrice (USD)Notes
Cambridge Isotope Laboratories, Inc.DLM-8752-0.2598%0.25 g$695.00Price as of late 2025.[3]
MedchemExpressHY-W010041S1Not SpecifiedNot SpecifiedGet QuoteOffers various deuterated and isotopically labeled compounds.
Chem-Impex International, Inc.Not Specified≥ 99.5% (Chiral HPLC)Not SpecifiedNot SpecifiedGeneral supplier of amino acid derivatives.
BLD PharmNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRequires inquiry for pricing and availability.
ChemPep Inc.101403Not SpecifiedNot SpecifiedNot SpecifiedSpecializes in peptides and amino acid derivatives.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis. This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

  • This compound

  • Rink Amide MBHA resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Dry ether for precipitation

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the reaction completion, a Kaiser test can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and Isopropanol (3 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold dry ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow of the solid-phase peptide synthesis described in the protocol.

Caption: Chemical Structure of this compound.

Note: A placeholder is used for the D-Phenylalanine-d8 image in the DOT script above. A real implementation would require a valid image URL for the structure.

spss_workflow Resin Start with Resin Support Swell 1. Swell Resin (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple 3. Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Steps 2-4 for next amino acid Wash2->Repeat Repeat->Deprotect1 Next cycle Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Final cycle Cleave 4. Cleave from Resin (TFA Cocktail) Deprotect2->Cleave Purify 5. Precipitate & Purify (Ether & HPLC) Cleave->Purify

Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Storage and Handling of Fmoc-D-Phe-OH-d8

This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, a deuterated derivative of Fmoc-D-phenylalanine. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics where isotopic labeling is desired for analytical purposes such as mass spectrometry. Given the limited direct data on the d8 variant, this guide synthesizes information from its non-deuterated counterpart, Fmoc-D-Phe-OH, and related deuterated amino acids.

Compound Properties

This compound is a protected amino acid where the D-enantiomer of phenylalanine has deuterium atoms incorporated into its structure. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus is essential for its use in SPPS, as it can be readily removed under mild basic conditions.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₄H₁₃D₈NO₄Inferred
Appearance White to off-white powder[1]
Purity ≥98%[2]
Storage (Powder) -20°C for up to 3 years; 2-8°C for up to 2 years[3][4]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and purity. The compound is sensitive to moisture and should be stored in a desiccated environment.

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Powder -20°CUp to 3 yearsFor long-term storage.
2-8°CUp to 2 yearsFor short to medium-term storage.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor working solutions.

To prevent degradation, it is recommended to handle the compound in a dry, inert atmosphere where possible.

Handling and Safety

This compound should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder. Standard personal protective equipment (PPE) should be worn.

Table 3: Safety and Handling Precautions

PrecautionSpecificationRationale
Ventilation Fume hoodTo minimize inhalation of dust.
Eye Protection Safety gogglesTo protect against eye irritation.
Skin Protection Gloves (e.g., nitrile)To prevent skin irritation.
Respiratory Protection Dust mask (e.g., N95)Recommended when handling large quantities.

In case of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. Below is a generalized protocol for its use.

Protocol 1: Dissolution for Stock Solution Preparation
  • Preparation : Bring the sealed vial of this compound to room temperature before opening to prevent condensation.

  • Solvent Selection : A common solvent is dimethyl sulfoxide (DMSO).

  • Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).

  • Sonication : If necessary, sonicate the solution to ensure complete dissolution.

  • Storage : Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Incorporation into a Peptide Sequence via SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a resin support.

  • Fmoc Deprotection : Treat the resin-bound peptide with a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF) to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing : Thoroughly wash the resin with the synthesis solvent (e.g., DMF) to remove the piperidine and by-products.

  • Amino Acid Activation : Activate the this compound by reacting it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in the synthesis solvent.

  • Coupling : Add the activated this compound solution to the resin and allow the reaction to proceed for the required time to couple the amino acid to the N-terminus of the peptide.

  • Washing : Wash the resin to remove any unreacted amino acid and coupling reagents.

  • Repeat : Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

Visualized Workflows

The following diagrams illustrate key workflows for the handling and use of this compound.

G Figure 1: General Handling Workflow A Receive and Log Compound B Store at Recommended Temperature (-20°C or 2-8°C) A->B C Prepare for Use (Bring to Room Temperature) B->C D Weigh in Fume Hood (Use PPE) C->D E Dissolve in Anhydrous Solvent D->E G Store Unused Solid D->G Unused Portion F Use in Synthesis E->F H Store Stock Solution (-80°C) E->H Stock Solution G->B G Figure 2: Solid-Phase Peptide Synthesis Cycle A Start with Resin-Bound Peptide B Fmoc Deprotection (Piperidine) A->B C Wash Resin B->C D Couple Activated This compound C->D E Wash Resin D->E F Next Amino Acid Cycle E->F F->B

References

Safety Data Sheet: Fmoc-D-Phe-OH-d8 - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Fmoc-D-Phe-OH-d8 (N-((9H-fluoren-9-yl)methoxy)carbonyl)-D-phenylalanine-d8). The information presented is compiled from available safety data sheets and product information for the non-deuterated analog, Fmoc-D-Phe-OH, and related deuterated compounds, intended to provide a robust safety framework for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for Fmoc-D-Phe-OH and its deuterated analog. Due to the limited availability of a specific safety data sheet for the d8 variant, data for the non-deuterated form is provided as a close surrogate.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₄H₁₃D₈NO₄N/A
Molecular Weight 395.48 g/mol [1]
Appearance White to off-white powder/solid[2][3]
Melting Point 180 - 195 °C[3]
Boiling Point ~620.1 °C at 760 mmHg (estimate)[4]
Solubility Soluble in DMSO (100 mg/mL)
Storage Temperature 2-8°C

Table 2: Toxicological and Hazard Data

Hazard InformationDataSource
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Carcinogenicity Not identified as a carcinogen by IARC
GHS Classification Not classified as a hazardous substance

Experimental Protocols and Handling

The following protocols are derived from standard safety data sheets for handling chemical compounds of this nature.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

  • Eye Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

  • Hand Protection : Handle with chemically resistant gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Body Protection : Wear a laboratory coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

First-Aid Measures

In the event of exposure, follow these first-aid protocols:

  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact : Wash off with soap and plenty of water.

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spillage and Disposal
  • Accidental Release : Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains.

  • Waste Disposal : Dispose of waste in accordance with federal, state, and local environmental control regulations.

Visualized Workflows

The following diagrams illustrate key workflows for handling and responding to incidents involving this compound.

Chemical Handling Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a well-ventilated area or fume hood ppe->handling storage Store in a cool, dry place (2-8°C) handling->storage end End: Procedure Complete storage->end

Caption: General workflow for safe handling of this compound.

Emergency Response Protocol exposure Exposure Incident inhalation Inhalation: Move to fresh air exposure->inhalation skin_contact Skin Contact: Wash with soap and water exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 min exposure->eye_contact ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical

Caption: First-aid and emergency response for exposure incidents.

References

Isotopic purity of Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isotopic Purity of Fmoc-D-Phe-OH-d8

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for ensuring the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the isotopic purity of Fmoc-D-phenylalanine-d8 (this compound), a deuterated amino acid derivative widely used in mass spectrometry-based proteomics, nuclear magnetic resonance (NMR) studies, and as an internal standard in pharmacokinetic analyses.

Data Presentation

The quantitative data for this compound is summarized in the tables below. Table 1 outlines the general physicochemical properties, while Table 2 provides a representative isotopic purity analysis. It is important to note that the isotopic distribution can vary between different synthetic batches, and users should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine-d8
Synonyms This compound, Fmoc-D-phenylalanine (ring-d5, α-d1, β-d2)
Molecular Formula C₂₄H₁₃D₈NO₄
Molecular Weight 395.48 g/mol
CAS Number 86123-10-6 (unlabeled), 1353853-39-0 (labeled, for L-isomer)
Appearance White to off-white powder
Chemical Purity ≥98%
Storage Conditions Store at 2-8°C, desiccated and protected from light.

Table 2: Representative Isotopic Purity of this compound

Isotopic SpeciesAbbreviationRepresentative Abundance (%)
Deuterium (d8)d8> 98%
Deuterium (d7)d7< 2%
Deuterium (d6)d6< 0.5%
Unlabeled (d0)d0< 0.1%

Note: The data in this table is representative and may not reflect the exact isotopic distribution of a specific product lot.

Experimental Protocols

The isotopic purity of this compound is typically determined using mass spectrometry and NMR spectroscopy.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the isotopic distribution of a labeled compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for analysis.

  • Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.

  • Data Acquisition: The mass spectrum is acquired in full scan mode to observe the molecular ion cluster.

  • Data Analysis: The relative intensities of the peaks corresponding to the different isotopic species (d8, d7, d6, etc.) are measured to calculate the isotopic distribution.

Confirmation of Deuteration by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium atoms and to assess the degree of deuteration.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

  • ¹H NMR Spectroscopy: The absence of signals in the regions corresponding to the aromatic and aliphatic protons of the phenylalanine moiety confirms a high level of deuteration.

  • ²H NMR Spectroscopy: The presence of signals in the deuterium spectrum confirms the incorporation of deuterium into the molecule.

  • ¹³C NMR Spectroscopy: The carbon signals for the deuterated positions will show coupling to deuterium, resulting in characteristic multiplets.

Mandatory Visualization

The following diagrams illustrate a general workflow for the synthesis and a typical application of this compound.

synthesis_workflow cluster_synthesis Synthesis of this compound D_Phe D-Phenylalanine Deuteration Deuteration Reaction (e.g., acid-catalyzed exchange with D₂O) D_Phe->Deuteration D_Phe_d8 D-Phenylalanine-d8 Deuteration->D_Phe_d8 Protection Fmoc Protection D_Phe_d8->Protection Fmoc_Cl Fmoc-Cl Fmoc_Cl->Protection Fmoc_D_Phe_d8 This compound Protection->Fmoc_D_Phe_d8 Purification Purification (e.g., Chromatography) Fmoc_D_Phe_d8->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthetic workflow for this compound.

proteomics_workflow cluster_proteomics Quantitative Proteomics Workflow Sample Biological Sample (e.g., plasma, cell lysate) Spike_In Spike-in this compound (Internal Standard) Extraction Protein Precipitation & Analyte Extraction Sample->Extraction Spike_In->Extraction Hydrolysis Protein Hydrolysis Extraction->Hydrolysis Derivatization Derivatization (optional) Hydrolysis->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Quantification of D-Phenylalanine Data_Analysis->Quantification

Caption: Use of this compound in quantitative proteomics.

Methodological & Application

Application Notes and Protocols for Fmoc-D-Phe-OH-d8 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-D-Phe-OH-d8 in solid-phase peptide synthesis (SPPS). The incorporation of deuterated amino acids, such as D-phenylalanine-d8, into peptide sequences is a critical strategy in modern drug discovery and development. Deuteration can significantly enhance the metabolic stability of peptides by fortifying C-H bonds susceptible to enzymatic degradation, thereby improving pharmacokinetic profiles.[1][2] Furthermore, the use of stable isotope-labeled amino acids is invaluable for quantitative proteomics and for elucidating peptide structures and dynamics using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Physicochemical Properties and Handling

This compound is a deuterated analog of Fmoc-D-Phe-OH, where eight hydrogen atoms on the phenylalanine side chain have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the non-deuterated counterpart.

Table 1: Physicochemical Data of this compound vs. Fmoc-D-Phe-OH

PropertyThis compound (Expected)Fmoc-D-Phe-OH
Molecular Formula C₂₄H₁₃D₈NO₄C₂₄H₂₁NO₄
Molecular Weight ~395.5 g/mol 387.43 g/mol
Appearance White to off-white powderWhite to off-white powder
Storage Conditions 2-8°C, desiccated2-8°C, desiccated

Handling and Storage: this compound should be stored in a cool, dry place to prevent degradation. As with all Fmoc-protected amino acids, it is crucial to handle the compound in a moisture-free environment to avoid hydrolysis of the Fmoc group.

Applications in Peptide Synthesis

The incorporation of this compound into peptide sequences offers several advantages:

  • Enhanced Metabolic Stability: The primary application is to increase the resistance of peptides to enzymatic degradation, particularly by cytochrome P450 enzymes. The kinetic isotope effect associated with the cleavage of a C-D bond compared to a C-H bond can significantly slow down metabolism, leading to a longer in vivo half-life of the peptide therapeutic.[1]

  • Internal Standard for Mass Spectrometry: Peptides containing D-Phe-d8 serve as excellent internal standards for quantitative mass spectrometry-based assays (e.g., LC-MS/MS) in pharmacokinetic and metabolism studies.

  • NMR Structural Studies: The unique NMR signature of deuterium can be used to simplify complex proton NMR spectra of peptides, aiding in structural elucidation and conformational analysis.

Experimental Protocols for SPPS

The following protocols are based on standard Fmoc-SPPS chemistry and are applicable for the incorporation of this compound. While the kinetic isotope effect is a known phenomenon, it is generally not expected to significantly alter the reaction times for coupling and deprotection under standard SPPS conditions. However, optimization may be beneficial for particularly sensitive sequences.

General SPPS Workflow

The overall workflow for incorporating this compound is consistent with standard Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection Washing2->Cleavage after final residue Repeat->Fmoc_Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.

Table 2: Reagents and Parameters for Fmoc Deprotection

ReagentConcentrationTreatment TimeNumber of Treatments
Piperidine in DMF20% (v/v)5-10 minutes2

Procedure:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for the specified time.

  • Drain the deprotection solution.

  • Repeat the treatment with fresh deprotection solution.

  • Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

Fmoc_Deprotection_Workflow Start Peptide-Resin with N-terminal Fmoc Add_Piperidine1 Add 20% Piperidine in DMF Start->Add_Piperidine1 Agitate1 Agitate for 5-10 min Add_Piperidine1->Agitate1 Drain1 Drain Solution Agitate1->Drain1 Add_Piperidine2 Add fresh 20% Piperidine in DMF Drain1->Add_Piperidine2 Agitate2 Agitate for 5-10 min Add_Piperidine2->Agitate2 Drain2 Drain Solution Agitate2->Drain2 Wash_DMF Wash with DMF (3-5 times) Drain2->Wash_DMF End Peptide-Resin with Free N-terminal Amine Wash_DMF->End

Caption: Workflow for Fmoc deprotection in SPPS.

Protocol 2: Coupling of this compound

The coupling of the deuterated amino acid to the deprotected N-terminus of the peptide-resin requires activation of the carboxylic acid.

Table 3: Common Coupling Reagents and Conditions

Coupling ReagentEquivalents (AA:Reagent:Base)SolventCoupling Time
HBTU/DIPEA4:3.95:6DMF30-60 min
HATU/DIPEA4:3.95:6DMF30-60 min
DIC/HOBt4:4:4DMF60-120 min

Procedure:

  • In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

  • Add the base (e.g., DIPEA) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for the specified coupling time.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Wash the resin thoroughly with DMF.

Coupling_Workflow Start Deprotected Peptide-Resin Add_to_Resin Add Activated Amino Acid to Resin Start->Add_to_Resin Preactivation Pre-activate this compound with Coupling Reagent & Base Preactivation->Add_to_Resin Agitate Agitate for 30-120 min Add_to_Resin->Agitate Monitor Monitor Coupling (e.g., Kaiser Test) Agitate->Monitor Monitor->Agitate Incomplete Wash Wash with DMF Monitor->Wash Complete End Peptide-Resin with Coupled this compound Wash->End

Caption: Workflow for amino acid coupling in SPPS.

Protocol 3: Cleavage and Global Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Table 4: Common Cleavage Cocktails

Reagent CocktailComposition (v/v/v)Application Notes
Reagent K TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)A robust, general-purpose cleavage cocktail.
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)A common and effective cocktail for many sequences.

Procedure:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin in a well-ventilated fume hood.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Analytical Characterization

Following synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the deuterated peptide should be confirmed using mass spectrometry.

Table 5: Expected Mass Spectrometry Results

Analytical TechniqueExpected Observation
Mass Spectrometry (MS) The molecular weight of the peptide will be increased by 8 Da for each incorporated D-Phe-d8 residue compared to its non-deuterated counterpart.
Tandem MS (MS/MS) Fragmentation analysis will confirm the peptide sequence. The fragment ions containing the D-Phe-d8 residue will show a corresponding mass shift.

The successful incorporation of this compound into synthetic peptides provides a powerful tool for enhancing their therapeutic potential and for detailed bioanalytical studies. The protocols outlined above, based on standard and well-established SPPS methodologies, should serve as a reliable starting point for researchers.

References

Application Notes and Protocols for Peptide Labeling with Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in peptide research and drug development, enabling precise quantitative analysis and the study of molecular interactions. Fmoc-D-Phe-OH-d8 is a deuterated, Fmoc-protected D-phenylalanine derivative used as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this isotopically labeled amino acid introduces a specific mass shift in the resulting peptide, facilitating its use as an internal standard in mass spectrometry-based assays for applications such as pharmacokinetic studies and quantitative proteomics. The D-configuration of the amino acid also confers resistance to enzymatic degradation, potentially increasing the peptide's in vivo stability.

These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides and their subsequent analysis.

Key Applications

  • Quantitative Mass Spectrometry: Peptides labeled with this compound serve as ideal internal standards for quantifying their non-labeled counterparts in complex biological matrices.

  • Pharmacokinetic (PK) Studies: The enhanced stability and distinct mass signature of d8-labeled peptides allow for accurate tracking and quantification in PK assays.

  • Drug Development: The use of deuterated peptides can improve pharmacokinetic profiles by altering metabolic pathways.[1]

  • Structural Biology: Deuterated amino acids are utilized in NMR studies to simplify spectra and aid in structure determination.

Data Presentation: Expected Mass Shifts in Mass Spectrometry

The primary advantage of using this compound is the introduction of a predictable mass shift in the resulting peptide. The eight deuterium atoms replace eight hydrogen atoms in the phenylalanine side chain, resulting in a mass increase. This allows for the clear differentiation of the labeled ("heavy") peptide from the unlabeled ("light") peptide in a mass spectrometer.

ParameterUnlabeled Phenylalanine (Phe)Deuterated Phenylalanine (Phe-d8)Mass Difference (Da)
Molecular Weight of Amino Acid Residue 147.068155.118+8.050
Monoisotopic Mass of a Model Peptide (e.g., G-F-A) 279.132287.182+8.050
Observed m/z in MS ([M+H]⁺) 280.140288.190+8.050

Experimental Protocols

Protocol 1: Incorporation of this compound using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a D-phenylalanine-d8 residue using standard Fmoc chemistry.

Materials and Reagents:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin test; beads should remain colorless). If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Analysis of Labeled Peptide by Mass Spectrometry

This protocol provides a general procedure for the analysis of a peptide containing D-Phe-d8 by LC-MS.

Materials and Reagents:

  • Purified labeled peptide

  • Unlabeled peptide standard (for comparison)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the purified labeled peptide and the unlabeled standard in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. For quantitative analysis, prepare a mixed sample containing a known concentration of both the labeled and unlabeled peptides.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • MS Detection:

    • Acquire mass spectra in positive ion mode using ESI.

    • Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • Perform tandem MS (MS/MS) to confirm the peptide sequence through fragmentation.

Expected Results:

The full scan mass spectrum should show two distinct peaks for the unlabeled and d8-labeled peptides, separated by approximately 8 Da (or 4 Da for a doubly charged ion, and so on). The MS/MS spectrum will show fragmentation patterns characteristic of the peptide sequence, with the fragment ions containing the D-Phe-d8 residue exhibiting the corresponding mass shift.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection after last amino acid Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

MS_Analysis_Workflow cluster_sample Sample Preparation Labeled_Peptide Labeled Peptide (with D-Phe-d8) Mix Mix Samples Labeled_Peptide->Mix Unlabeled_Peptide Unlabeled Peptide (Internal Standard) Unlabeled_Peptide->Mix LC_Separation LC Separation (Reverse Phase) Mix->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Full_Scan Full Scan MS (Detect m/z of intact peptides) ESI->Full_Scan MSMS Tandem MS (MS/MS) (Fragment for sequencing) Full_Scan->MSMS Data_Analysis Data Analysis (Quantification & Identification) MSMS->Data_Analysis

Caption: Workflow for Mass Spectrometry Analysis of Labeled Peptides.

GPCR_Signaling Ligand Labeled Peptide (e.g., containing D-Phe-d8) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generic GPCR Signaling Pathway.

References

Application Notes and Protocols for Fmoc-D-Phe-OH-d8 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe-OH-d8 is a deuterated, Fmoc-protected D-phenylalanine derivative that serves as a high-purity internal standard for quantitative mass spectrometry (MS). Its chemical structure, incorporating eight deuterium atoms, provides a distinct mass shift from its unlabeled counterpart, Fmoc-D-Phe-OH, without significantly altering its chemical properties. This makes it an ideal tool for isotope dilution mass spectrometry, a gold-standard technique for accurate and precise quantification of analytes in complex matrices. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes this compound particularly suitable for applications in solid-phase peptide synthesis (SPPS) and subsequent quantitative analysis of the synthesized peptides.

This document provides detailed application notes and protocols for the use of this compound in two primary research areas: as an internal standard for the quantification of free D-phenylalanine and for the monitoring and quantification of peptides synthesized using Fmoc chemistry.

Core Applications

This compound is primarily utilized in two key mass spectrometry applications:

  • Quantitative Analysis of D-Phenylalanine: As a stable isotope-labeled internal standard, it is used for the accurate quantification of D-phenylalanine in various biological and chemical samples.

  • Monitoring and Quantification of Peptide Synthesis: In solid-phase peptide synthesis (SPPS), it can be incorporated into a peptide sequence to serve as an internal standard for the quantification of the final peptide product. The Fmoc group is also a useful chromophore for monitoring reaction completion.

Application 1: Quantification of D-Phenylalanine in Biological Samples

This protocol outlines the use of this compound as an internal standard for the quantification of D-phenylalanine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

1. Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).[1]

  • Vortex the mixture for 30 seconds to precipitate proteins.[1]

  • Centrifuge the sample at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fmoc-D-Phe-OH: Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of the unlabeled standard)

      • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of the deuterated standard)

    • Instrument Parameters: Optimize collision energy and other instrument-specific parameters for maximum signal intensity.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte (Fmoc-D-Phe-OH) to the internal standard (this compound) against the concentration of the analyte standards.

  • Determine the concentration of D-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method using this compound as an internal standard for the quantification of D-phenylalanine.

ParameterExpected Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-10 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery85-115%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with This compound (300 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (12,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of D-phenylalanine using this compound.

Application 2: Monitoring and Quantification of Peptides in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of this compound as a labeled amino acid incorporated into a synthetic peptide for subsequent quantification of the final peptide product by LC-MS/MS.

Experimental Protocol

1. Peptide Synthesis:

  • Perform solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry.

  • At the desired position in the peptide sequence, incorporate this compound instead of the standard Fmoc-D-Phe-OH.

  • After synthesis is complete, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.

2. Sample Preparation for Quantification:

  • Accurately weigh a known amount of the crude or purified peptide containing the deuterated label.

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., water with 0.1% formic acid).

  • Create a calibration curve using a non-labeled synthetic peptide of the same sequence as the analyte.

  • Prepare samples for analysis by spiking a known amount of the deuterated peptide internal standard into each calibration standard and unknown sample.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient optimized for the separation of the target peptide.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI, positive mode.

    • Scan Type: MRM.

    • MRM Transitions:

      • Analyte Peptide: Select appropriate precursor (charge state) and product ions.

      • Deuterated Peptide IS: Select the corresponding precursor and product ions, accounting for the mass shift due to the d8 label.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte peptide to the deuterated internal standard peptide.

  • Construct a calibration curve and determine the concentration of the peptide in your samples.

Quantitative Data

The following table shows representative data for the quantification of a synthetic peptide using a deuterated analog as an internal standard.

ParameterExpected Performance
Linearity (r²)> 0.995
LLOQ0.5-5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%

Peptide Synthesis and Quantification Workflow

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_quantification Quantification by LC-MS/MS resin Resin coupling Fmoc-Amino Acid Coupling Cycles resin->coupling incorporation Incorporate this compound coupling->incorporation cleavage Cleavage from Resin coupling->cleavage incorporation->coupling precipitation Precipitation & Drying cleavage->precipitation sample_prep Prepare Samples with IS precipitation->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for SPPS and quantification using a deuterated peptide internal standard.

Conclusion

This compound is a versatile and reliable internal standard for mass spectrometry-based quantification. Its application in both the analysis of free D-phenylalanine and in the quantification of synthetic peptides makes it a valuable tool for researchers in metabolomics, proteomics, and drug development. The protocols and data presented here provide a framework for the successful implementation of this compound in your research workflows.

References

Application Notes & Protocols: Quantitative Proteomics Using Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate determination of protein abundance changes in complex biological samples. While metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) traditionally utilize L-amino acids, there is growing interest in the role of D-amino acids in various physiological and pathological processes. D-amino acids have been identified in living organisms and are often associated with aging, neurological disorders, and bacterial cell wall biosynthesis.[1] The development of methods to quantify proteins and peptides containing D-amino acids is therefore of significant interest.

Fmoc-D-Phe-OH-d8 is a deuterated, Fmoc-protected D-isomer of phenylalanine. Due to the D-configuration, it is not incorporated into proteins during standard ribosomal protein synthesis in vivo.[2][3][4] The Fmoc protecting group also prevents its direct use in metabolic labeling protocols. Therefore, the primary application of this compound in a quantitative proteomics context is as an internal standard for the accurate quantification of specific D-phenylalanine-containing peptides by mass spectrometry. This is particularly relevant in targeted proteomics studies, such as those involving neuropeptides or bacterial peptides, where D-amino acid incorporation can occur through post-translational modifications or non-ribosomal peptide synthesis.

This document provides detailed application notes and a protocol for the use of this compound as a component in a heavy-labeled internal standard for the targeted quantification of a D-phenylalanine-containing peptide.

Application: Targeted Quantification of a D-Phe Containing Neuropeptide

This hypothetical application focuses on the quantification of a neuropeptide containing a D-phenylalanine residue, which is known to be involved in a specific signaling pathway. The presence of the D-amino acid makes the peptide resistant to degradation by certain proteases, prolonging its signaling activity. A change in the abundance of this neuropeptide may be associated with a neurological disorder.

Objective: To accurately quantify the absolute amount of the D-Phe containing neuropeptide "NeuroPep-D" in cerebrospinal fluid (CSF) samples from a healthy control group and a disease model group using a heavy-labeled internal standard.

Internal Standard: A synthetic version of NeuroPep-D will be created using this compound in place of the native D-Phe. This heavy-labeled peptide will serve as the internal standard for mass spectrometry analysis.

Experimental Workflow

The overall experimental workflow for this application is depicted below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis CSF_sample CSF Sample Collection (Control & Disease) Spike_IS Spike Heavy-Labeled Internal Standard CSF_sample->Spike_IS Enrichment Peptide Enrichment (e.g., Solid-Phase Extraction) Spike_IS->Enrichment LC_sep Liquid Chromatography Separation Enrichment->LC_sep MS_analysis Tandem Mass Spectrometry (Targeted Acquisition) LC_sep->MS_analysis XIC Extract Ion Chromatograms (Light & Heavy Peptides) MS_analysis->XIC Ratio Calculate Peak Area Ratios XIC->Ratio Quant Absolute Quantification Ratio->Quant

Caption: Workflow for targeted quantification of a D-Phe peptide.

Protocols

Protocol 1: Synthesis of Heavy-Labeled Internal Standard

The heavy-labeled internal standard peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. This compound is used in place of the standard Fmoc-D-Phe-OH at the corresponding position in the peptide sequence.

  • Resin Preparation: Start with a suitable resin for peptide synthesis (e.g., Rink Amide resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (or this compound if it's the C-terminal residue) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and couple it to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence, using this compound at the appropriate position.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification and Quantification: Purify the heavy-labeled peptide using reverse-phase HPLC. Confirm the mass of the purified peptide by mass spectrometry and accurately determine its concentration.

Protocol 2: Sample Preparation and Analysis
  • Sample Collection: Collect CSF samples from the control and disease groups.

  • Internal Standard Spiking: Add a known amount of the purified heavy-labeled internal standard peptide to each CSF sample. The amount should be in a similar range to the expected endogenous peptide concentration.

  • Peptide Enrichment: Use a solid-phase extraction (SPE) method (e.g., C18 cartridge) to enrich for the peptides in the CSF samples and remove interfering substances.

  • LC-MS/MS Analysis:

    • Reconstitute the enriched peptide samples in a suitable solvent for LC-MS analysis.

    • Inject the samples onto a reverse-phase LC column coupled to a tandem mass spectrometer.

    • Set up a targeted MS/MS method (e.g., Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM) to specifically detect and fragment the light (endogenous) and heavy (internal standard) versions of the target peptide.

  • Data Analysis:

    • Extract the ion chromatograms for the specific precursor-to-fragment ion transitions of both the light and heavy peptides.

    • Integrate the peak areas for both the light and heavy peptides.

    • Calculate the ratio of the peak area of the light peptide to the heavy peptide.

    • Using the known concentration of the spiked-in heavy internal standard, calculate the absolute concentration of the endogenous D-Phe containing neuropeptide in the original CSF sample.

Quantitative Data

The following table summarizes hypothetical quantitative data from the analysis of CSF samples from a control group (n=5) and a disease model group (n=5).

Sample IDGroupPeak Area (Light Peptide)Peak Area (Heavy Peptide)Light/Heavy RatioConcentration (fmol/µL)
CTRL_01Control1.25E+052.50E+050.505.0
CTRL_02Control1.35E+052.50E+050.545.4
CTRL_03Control1.18E+052.50E+050.474.7
CTRL_04Control1.40E+052.50E+050.565.6
CTRL_05Control1.30E+052.50E+050.525.2
Control Mean 0.52 5.18
Control SD 0.03 0.33
DIS_01Disease2.88E+052.50E+051.1511.5
DIS_02Disease3.10E+052.50E+051.2412.4
DIS_03Disease2.95E+052.50E+051.1811.8
DIS_04Disease3.25E+052.50E+051.3013.0
DIS_05Disease3.00E+052.50E+051.2012.0
Disease Mean 1.21 12.14
Disease SD 0.06 0.59

Note: The concentration is calculated based on a spiked-in heavy internal standard concentration of 10 fmol/µL.

Signaling Pathway

The hypothetical D-Phe containing neuropeptide "NeuroPep-D" is proposed to act as a ligand for a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade that promotes neuronal survival. An upregulation of this peptide, as observed in the disease model, may represent a compensatory response to neuronal stress.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NeuroPepD NeuroPep-D (D-Phe containing) GPCR GPCR NeuroPepD->GPCR Binding G_protein G-protein Activation GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Kinase_cascade Kinase Cascade (e.g., PKA) Second_messenger->Kinase_cascade CREB CREB Phosphorylation Kinase_cascade->CREB Gene_expression Gene Expression (Neuronal Survival Genes) CREB->Gene_expression

References

Application Notes and Protocols for Fmoc-D-Phe-OH-d8 in Biomolecular NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe-OH-d8 is a deuterated analog of the amino acid D-phenylalanine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS). The incorporation of deuterium atoms (d8) into the phenylalanine side chain offers significant advantages in biomolecular Nuclear Magnetic Resonance (NMR) studies. Specifically, the phenyl ring is perdeuterated (d5), and the α- and β-carbons of the side chain are also deuterated (d3). This isotopic labeling strategy is instrumental in simplifying complex NMR spectra, enhancing spectral resolution, and enabling detailed investigations of peptide and protein structure, dynamics, and interactions.

The primary benefits of using this compound in biomolecular NMR include:

  • Reduced Signal Overlap: Deuteration replaces protons (¹H) with deuterium (²H), which has a much smaller gyromagnetic ratio and is typically not detected in ¹H NMR experiments. This leads to a significant reduction in the number of proton signals, simplifying crowded spectral regions.

  • Improved Spectral Resolution: By eliminating ¹H-¹H dipolar couplings and reducing relaxation pathways, deuteration results in sharper NMR signals and improved resolution, which is particularly crucial for studying larger biomolecules.

  • Probing Molecular Dynamics: Solid-state deuterium NMR can be employed to study the dynamics of phenylalanine side chains within peptides and proteins, providing insights into conformational changes and interactions.[1][2]

  • Facilitating Structural Studies: The selective incorporation of deuterated amino acids aids in the assignment of NMR resonances and the determination of three-dimensional structures of peptides and proteins.

These application notes provide an overview of the use of this compound in biomolecular NMR, along with detailed protocols for peptide synthesis and NMR sample preparation.

Applications

High-Resolution Structure Determination of Peptides and Proteins

The incorporation of this compound into a peptide or protein simplifies the ¹H NMR spectrum, facilitating the assignment of resonances, which is a critical step in structure determination. The reduction in spectral complexity allows for the unambiguous identification of nuclear Overhauser effects (NOEs) involving the remaining protons, which provide distance constraints for structure calculation.

Studies of Protein-Ligand Interactions

In studies of protein-ligand interactions, deuteration of the protein can be a powerful tool. By incorporating this compound, the signals from the phenylalanine residues of the protein are effectively "silenced" in the ¹H NMR spectrum. This allows for the clear observation of signals from a non-deuterated ligand, enabling the study of its binding epitope and conformational changes upon binding without interference from overlapping protein signals.

Investigation of Peptide and Protein Dynamics

Solid-state deuterium NMR spectroscopy of peptides containing D-Phe-d8 can provide detailed information on the dynamics of the phenylalanine side chain. By analyzing the deuterium NMR lineshapes and relaxation parameters, it is possible to characterize motions such as phenyl ring flips and rotameric exchange, which are important for understanding protein function and stability.[1][2]

Quantitative Data

The use of deuterated phenylalanine significantly impacts NMR spectral parameters. Below is a table summarizing typical changes observed in ¹H NMR spectra upon incorporation of D-Phe-d8 into a peptide, based on the principles of deuteration in NMR.

ParameterPeptide with Natural Abundance PhePeptide with D-Phe-d8Rationale for Change
¹H Linewidths of neighboring residues BroaderNarrowerReduced dipolar relaxation contributions from the deuterated Phe side chain.
Spectral Complexity in Aromatic Region High (multiple overlapping signals)Significantly ReducedElimination of signals from the deuterated phenyl ring.
Resolution of Backbone Proton Signals LowerHigherReduced scalar coupling and dipolar interactions with the Phe side chain protons.
Relaxation Times (T1 and T2) of neighboring protons ShorterLongerRemoval of efficient relaxation pathways mediated by the Phe protons.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other required Fmoc-amino acids

  • Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine/DMF solution and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6 equivalents) to the amino acid/coupling reagent solution.

    • Immediately add the activation mixture to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3, using the next Fmoc-amino acid) cycles for the entire peptide sequence.

  • Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized, purified peptide containing D-Phe-d8

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes

Procedure:

  • Sample Dissolution: Dissolve the lyophilized peptide in the NMR buffer to the desired concentration (typically 0.1 - 1 mM).

  • Addition of D₂O: Add 5-10% (v/v) D₂O to the sample to provide a lock signal for the NMR spectrometer.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to check for sample quality and proper folding.

    • Acquire two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign the proton resonances and obtain distance restraints for structure calculation.

    • For dynamics studies using solid-state NMR, pack the lyophilized peptide into a MAS (Magic Angle Spinning) rotor and acquire ²H NMR spectra under MAS conditions.[1]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_data Data Output s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Coupling of This compound s2->s3 s4 Chain Elongation s3->s4 s5 Cleavage & Purification s4->s5 n1 Sample Preparation s5->n1 Purified Peptide n2 1D ¹H NMR n1->n2 n3 2D NMR (TOCSY, NOESY) n2->n3 n4 Structure Calculation & Dynamics Analysis n3->n4 d1 High-Resolution Structure n4->d1 d2 Interaction Mapping n4->d2 d3 Dynamic Parameters n4->d3

Caption: Workflow for peptide synthesis and NMR analysis.

logical_relationship cluster_problem Challenges in Biomolecular NMR cluster_solution Solution using this compound cluster_outcome Improved NMR Outcomes p1 Spectral Overlap s1 Reduced ¹H Signals p1->s1 addresses p2 Signal Broadening s2 Sharper Resonances p2->s2 addresses p3 Complex Spectra s3 Simplified Spectra p3->s3 addresses o1 Higher Resolution Structures s1->o1 o2 Detailed Interaction Studies s2->o2 o3 Precise Dynamics Analysis s3->o3

Caption: Benefits of using this compound in NMR.

References

Application Notes & Protocols: A Detailed Guide to the Incorporation of Fmoc-D-Phe-OH-d8 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of stable isotope-labeled amino acids, such as Deuterium-labeled Phenylalanine (Fmoc-D-Phe-OH-d8), into peptides is a powerful tool in quantitative proteomics, structural biology, and metabolic studies. The deuterium label provides a distinct mass shift, facilitating the accurate quantification of peptides by mass spectrometry without altering the chemical properties of the peptide. This document provides a detailed protocol for the incorporation of this compound into a target peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

I. Principle of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The synthesis cycle consists of three main steps:

  • Fmoc Deprotection: The removal of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide.

  • Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products before proceeding to the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

II. Experimental Protocols

This section details the step-by-step procedure for incorporating this compound into a peptide sequence. The protocol assumes a standard manual or automated peptide synthesizer.

Materials and Reagents:

  • This compound

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water (H₂O) for HPLC, LC-MS grade

Protocol:

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g of resin).

  • Swell the resin in DMF for at least 30-60 minutes at room temperature[1].

2. Standard SPPS Cycle for Amino Acid Incorporation (prior to this compound):

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin[2][3][4].

    • Agitate the mixture for 5 minutes, then drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes[3].

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (General Protocol):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a Kaiser test or other qualitative colorimetric tests. If the test is positive (indicating free amines), the coupling step should be repeated.

    • After complete coupling, wash the resin with DMF (3-5 times) and DCM (3 times).

3. Incorporation of this compound:

  • Follow the standard Fmoc deprotection protocol as described in step 2 to expose the N-terminal amine of the growing peptide chain.

  • For the coupling of this compound, use the same coupling protocol as described for other amino acids. The deuteration does not affect the reactivity of the carboxyl or amino groups under standard coupling conditions.

    • Activation: Dissolve this compound (3-5 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 1-2 minutes.

    • Coupling: Add the activated this compound solution to the resin and agitate for 1-2 hours.

    • Monitoring and Washing: Monitor for completion with a Kaiser test and wash the resin as previously described.

4. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection step as detailed above to yield the free N-terminus of the peptide.

5. Cleavage from Resin and Side-Chain Deprotection:

  • Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (e.g., LC-MS, MALDI-TOF) to confirm the correct molecular weight, accounting for the mass increase due to the eight deuterium atoms in the D-Phe-d8 residue.

III. Data Presentation

The successful incorporation of this compound can be quantified at various stages of the synthesis. The following table provides an example of the type of data that should be collected.

ParameterMethodExpected Outcome
Resin Loading UV-Vis quantification of Fmoc cleavage0.4 - 0.8 mmol/g
Coupling Efficiency Kaiser Test (qualitative)Negative result (no blue color)
UV-Vis quantification of Fmoc cleavage> 99%
Crude Peptide Purity RP-HPLC> 70% (sequence dependent)
Final Peptide Purity RP-HPLC> 95%
Identity Confirmation Mass Spectrometry (MS)Observed mass matches theoretical mass (including d8)

IV. Visualizations

Diagram 1: General Workflow for Fmoc-SPPS

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIEA in DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Final AA? Wash2->Repeat Repeat->Deprotect No FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Yes Cleave Cleave & Deprotect (TFA Cocktail) FinalDeprotect->Cleave Purify Purify (RP-HPLC) Cleave->Purify Analyze Analyze (LC-MS) Purify->Analyze End End: Purified Peptide Analyze->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Diagram 2: Chemical Steps of this compound Incorporation

Fmoc_Coupling_Cycle cluster_resin Resin-Bound Peptide cluster_reagents Reagents Peptide_Fmoc Fmoc-NH-...-Peptide-Resin Peptide_NH2 H2N-...-Peptide-Resin Peptide_Fmoc->Peptide_NH2 Deprotection Peptide_New Fmoc-D-Phe(d8)-NH-...-Peptide-Resin Peptide_NH2->Peptide_New Coupling Piperidine 20% Piperidine in DMF Piperidine->Peptide_Fmoc Fmoc_D_Phe This compound + HBTU/DIEA Fmoc_D_Phe->Peptide_NH2

Caption: Key chemical transformations during one cycle of Fmoc-SPPS.

References

Application Notes and Protocols: Fmoc-D-Phe-OH-d8 in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, achieving favorable pharmacokinetic profiles is a paramount challenge. Peptides often suffer from rapid enzymatic degradation in vivo, leading to a short half-life and reduced therapeutic efficacy. A key strategy to overcome this limitation is the site-specific incorporation of deuterated amino acids. The replacement of hydrogen with its heavier, stable isotope, deuterium, at metabolically labile positions can significantly slow down enzymatic cleavage. This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[1]

Fmoc-D-Phe-OH-d8 is a deuterated analog of the D-phenylalanine building block used in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids themselves can enhance peptide stability against proteases.[2] By replacing the hydrogen atoms on the phenyl ring with deuterium, this compound offers an additional layer of metabolic stabilization, particularly against oxidative metabolism mediated by cytochrome P450 enzymes.[3] This modification can lead to drugs with enhanced pharmacokinetic profiles, longer residence times in the body, and potentially lower toxicity due to the delayed formation of toxic metabolites.[1]

These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into synthetic peptides, subsequent purification, and analysis.

Data Presentation

While specific experimental data for peptides incorporating this compound is not extensively published, the following tables present illustrative data based on the well-established principles of deuterium substitution in drug development. These tables compare the expected properties of a model peptide synthesized with this compound versus its non-deuterated counterpart, Fmoc-D-Phe-OH.

Table 1: Physicochemical Properties of Deuterated vs. Non-Deuterated Building Blocks

PropertyFmoc-D-Phe-OHThis compound
CAS Number 86123-10-6Not available
Molecular Formula C₂₄H₂₁NO₄C₂₄H₁₃D₈NO₄
Molecular Weight 387.43 g/mol 395.48 g/mol

Table 2: Illustrative In Vitro Metabolic Stability Data of a Model Peptide

This table illustrates the expected increase in metabolic stability when a standard D-Phe residue is replaced with a D-Phe-d8 residue in a model peptide, assayed with human liver microsomes.

Model PeptideHalf-life (t½) in Human Liver Microsomes (minutes)
Ac-X-Y-D-Phe -Z-NH₂35
Ac-X-Y-D-Phe-d8 -Z-NH₂150

Table 3: Illustrative In Vivo Pharmacokinetic Parameters of a Model Peptide in Rats

This table demonstrates the potential improvements in key pharmacokinetic parameters for a peptide containing D-Phe-d8.

Model PeptideIn Vivo Half-life (t½) (hours)Clearance (CL) (mL/hr/kg)Area Under the Curve (AUC) (ng·hr/mL)
Ac-X-Y-D-Phe -Z-NH₂1.5250400
Ac-X-Y-D-Phe-d8 -Z-NH₂6.0601650

Experimental Protocols

The following are detailed protocols for the synthesis, purification, and characterization of peptides containing this compound. These are based on standard, widely used methods for Fmoc-based solid-phase peptide synthesis.[4]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol describes the manual synthesis of a peptide amide on a Rink Amide resin using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin (0.3-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Add the desired amount of Rink Amide resin to the reaction vessel.

    • Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and then DMF again (3 x 5 mL).

    • Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and 3-5 equivalents of Oxyma Pure in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution to pre-activate it for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction completion using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Peptide Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude, lyophilized peptide

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide sample onto the column.

    • Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30-40 minutes.

    • Monitor the elution profile by measuring the UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the desired peptide.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Protocol 3: Peptide Characterization by Mass Spectrometry

Procedure:

  • Sample Preparation: Reconstitute a small amount of the purified, lyophilized peptide in a solvent suitable for mass spectrometry (e.g., 50% ACN/water with 0.1% formic acid).

  • Mass Analysis:

    • Infuse the sample into an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

  • Data Interpretation:

    • Determine the experimental molecular weight from the m/z values of the observed ion peaks.

    • Compare the experimental mass with the theoretical mass calculated for the deuterated peptide. The mass of the peptide containing this compound will be 8 Da higher than the corresponding non-deuterated peptide.

    • For sequence confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

Protocol 4: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing peptide stability in the presence of liver microsomes.

Materials:

  • Purified deuterated and non-deuterated peptides

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer at 37°C.

    • In separate tubes, add the test peptide (final concentration, e.g., 1 µM) to the HLM solution.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent peptide at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent peptide remaining versus time.

    • Determine the slope of the linear regression to calculate the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Mandatory Visualizations

spsp_workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH-d8, DIC, Oxyma) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection Negative (Next Cycle)   kaiser_test->coupling  Positive (Repeat) final_steps Final Deprotection & Cleavage (TFA Cocktail) kaiser_test->final_steps  Final AA Coupled end Crude Deuterated Peptide final_steps->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

analytical_workflow crude_peptide Crude Peptide (Post-Cleavage) dissolve Dissolve in ACN/Water crude_peptide->dissolve hplc Purification (Preparative RP-HPLC) dissolve->hplc fractions Collect Pure Fractions hplc->fractions lyophilize Lyophilize fractions->lyophilize analysis Characterization (LC-MS, MS/MS) fractions->analysis final_product Purified Deuterated Peptide lyophilize->final_product final_product->analysis

Caption: Analytical workflow for peptide purification and characterization.

References

Application Notes and Protocols for the Synthesis of Isotope-Labeled Peptides with Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of deuterium-labeled peptides using Fmoc-D-Phe-OH-d8. The incorporation of this stable isotope-labeled amino acid is a powerful tool for quantitative proteomics, metabolic studies, and drug development, enabling precise analysis by mass spectrometry (MS).[1][2]

Introduction to Deuterium-Labeled Peptides

Deuterium-labeled peptides, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), are invaluable tools in biomedical research.[1] The increased mass of deuterium allows for the differentiation of labeled peptides from their endogenous counterparts in complex biological samples when analyzed by mass spectrometry. This isotopic substitution provides a distinct mass shift without significantly altering the chemical properties of the peptide.

Key Applications:

  • Quantitative Proteomics: Used as internal standards for the absolute quantification of proteins and their post-translational modifications.[3]

  • Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

  • Structural Biology: Employed in hydrogen-deuterium exchange (HDX) mass spectrometry to study protein conformation, dynamics, and interactions.[4]

  • Metabolic Labeling: To study protein turnover and synthesis rates in cells or organisms.

This compound is a deuterated analog of Fmoc-D-Phenylalanine, where all eight hydrogen atoms on the phenyl ring and the alpha- and beta-carbons have been replaced with deuterium. This level of labeling provides a significant mass shift for clear identification in MS analysis.

Synthesis of Peptides with this compound via Solid-Phase Peptide Synthesis (SPPS)

The method of choice for synthesizing these labeled peptides is the Fmoc solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow for SPPS

The overall workflow for the synthesis, purification, and analysis of a peptide incorporating this compound is depicted below.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Resin Preparation (Swelling) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Standard Fmoc-AA-OH) Deprotection1->Coupling Wash1 Washing (DMF) Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Labeled_Coupling Labeled Coupling (this compound) Deprotection2->Labeled_Coupling Wash2 Washing Labeled_Coupling->Wash2 Chain_Elongation Repeat Cycles Wash2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification QC Quality Control (LC-MS, MS/MS) Purification->QC Quantification Quantification QC->Quantification

Caption: General workflow for solid-phase synthesis of a peptide incorporating this compound.

Detailed Protocol for Manual Fmoc-SPPS

This protocol is for a standard 0.1 mmol scale synthesis. Adjust volumes accordingly for different scales.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) or other scavengers as needed

  • Cold diethyl ether

Protocol Steps:

  • Resin Preparation:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15-20 minutes, then drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and Oxyma (0.4 mmol, 4 eq) in DMF.

    • Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling (resin beads should be colorless). If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled. A slightly longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial to ensure high coupling efficiency, although typically not necessary.

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3-5 times) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). The exact composition may vary depending on the peptide sequence.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Data Presentation: Synthesis and Analysis

The successful synthesis of the deuterium-labeled peptide should be confirmed by analytical techniques such as LC-MS and MS/MS.

Expected Quantitative Data

The following table summarizes typical quantitative data expected from the synthesis of a model decapeptide containing one this compound residue. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterExpected ValueMethod of Determination
Crude Peptide Purity >70%RP-HPLC (at 214/280 nm)
Final Purity >95%RP-HPLC
Overall Yield 15-30%Gravimetric analysis
Isotopic Enrichment >98%High-Resolution Mass Spectrometry
Observed Mass [M+H]+ theoretical ± 0.1 DaESI-MS
Mass Shift due to d8 +8.05 DaESI-MS
Mass Spectrometry Analysis

High-resolution mass spectrometry is essential to verify the incorporation of the deuterium label and to determine the isotopic enrichment. The mass of the peptide containing D-Phe-d8 will be approximately 8.05 Da higher than its unlabeled counterpart. The isotopic cluster of the labeled peptide will be shifted accordingly.

Application Example: Studying GPCR-Ligand Interactions

Deuterium-labeled peptides are particularly useful for studying the interaction between peptide ligands and G protein-coupled receptors (GPCRs). For instance, a deuterated peptide agonist can be used in competitive binding assays or in HDX-MS studies to probe conformational changes in the receptor upon binding.

Signaling Pathway Diagram: GPCR Activation

The diagram below illustrates a canonical GPCR signaling pathway that can be investigated using peptides synthesized with this compound.

GPCR_Signaling cluster_cytosol Cytosol Ligand Labeled Peptide Ligand (with D-Phe-d8) GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector Protein (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production G_alpha->Effector Modulation Downstream Downstream Signaling Second_Messenger->Downstream

Caption: GPCR signaling pathway initiated by a labeled peptide ligand.

By using a deuterated peptide, researchers can accurately quantify its binding affinity and determine how it influences the activation of the G protein and downstream signaling events.

Conclusion

The use of this compound in SPPS provides a reliable and efficient method for producing high-quality, isotopically labeled peptides. These peptides are essential tools for a wide range of applications in modern research and drug development, from precise protein quantification to the detailed study of complex biological pathways. The protocols and data presented here serve as a comprehensive guide for the successful synthesis and application of these valuable research reagents.

References

Application Note: High-Sensitivity Quantification of Phenylalanine in Human Plasma using Fmoc-D-Phe-OH-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-phenylalanine in human plasma. The method utilizes pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and incorporates Fmoc-D-Phe-OH-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This stable isotope dilution method is ideal for applications in clinical research, metabolic disorder studies (such as Phenylketonuria, PKU), and pharmacokinetic analysis in drug development.[1][2][3]

Introduction

Phenylalanine is an essential amino acid, and its accurate quantification in biological matrices is crucial for the diagnosis and monitoring of metabolic diseases like PKU.[3] LC-MS/MS has become the gold standard for amino acid analysis due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard is critical for correcting analytical variability, including matrix effects and inconsistencies in sample preparation. This protocol employs this compound, a deuterated and Fmoc-protected form of D-phenylalanine, as an internal standard for the accurate quantification of L-phenylalanine following its derivatization to Fmoc-L-Phe-OH. The similar chemical properties of the analyte and the SIL-IS ensure they behave almost identically during sample extraction, derivatization, and chromatographic separation, leading to reliable and reproducible results.

Principle of the Method

A known amount of the internal standard, this compound, is added to the plasma samples at the initial stage of sample preparation. Both the endogenous L-phenylalanine and the added internal standard are then derivatized with Fmoc-Cl. The resulting Fmoc-L-Phe-OH (analyte) and this compound (internal standard) are extracted and analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting it against the concentration of calibration standards. This isotope dilution strategy effectively compensates for variations in sample handling and matrix-induced signal suppression or enhancement.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • L-Phenylalanine (Sigma-Aldrich)

    • This compound (Cambridge Isotope Laboratories, Inc.)

    • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (Sigma-Aldrich)

  • Solvents and Buffers:

    • Acetonitrile (LC-MS grade, Fisher Scientific)

    • Methanol (LC-MS grade, Fisher Scientific)

    • Water (LC-MS grade, Fisher Scientific)

    • Formic acid (Optima™ LC/MS grade, Fisher Scientific)

    • Borate Buffer (0.5 M, pH 7.9)

Preparation of Solutions
  • L-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Phenylalanine and dissolve it in 10 mL of LC-MS grade water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of Methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard Stock Solution with 50% methanol in water.

  • Fmoc-Cl Derivatization Reagent (3 mM): Dissolve an appropriate amount of Fmoc-Cl in acetone.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the L-Phenylalanine stock solution into a surrogate matrix (e.g., charcoal-stripped human plasma).

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex briefly.

  • Add 100 µL of 3 mM Fmoc-Cl solution in acetone and 50 µL of 0.5 M borate buffer (pH 7.9).

  • Vortex the mixture for 1 minute and let it react at room temperature for 5 minutes.

  • Stop the reaction by adding 10 µL of 2% formic acid.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterCondition
LC System Standard High-Performance Liquid Chromatography System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 30% to 95% Mobile Phase B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Fmoc-L-Phe-OH: m/z 388.1 -> 165.1This compound: m/z 396.2 -> 173.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). The results are summarized in the table below.

Parameter Result
Linearity Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Recovery) 89.7% - 108.3%

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound IS (10 µL) plasma->add_is derivatize Add Fmoc-Cl & Borate Buffer add_is->derivatize vortex_react Vortex & React (5 min) derivatize->vortex_react stop_reaction Add Formic Acid vortex_react->stop_reaction precipitate Add Acetonitrile stop_reaction->precipitate centrifuge Centrifuge (14,000 rpm, 10 min) precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MRM Detection separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Construct Calibration Curve ratio_calc->calibration quantification Quantify Phenylalanine calibration->quantification

Caption: Experimental Workflow for Phenylalanine Quantification.

Principle of Isotope Dilution

The diagram below illustrates the principle of stable isotope dilution for accurate quantification.

isotope_dilution_principle cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis analyte Endogenous Analyte (Fmoc-L-Phe-OH) extraction Extraction & Derivatization analyte->extraction is Known Amount of SIL-IS (this compound) is->extraction loss Variable Loss Affects Both Equally extraction->loss ms_signal Mass Spectrometer Detects Both loss->ms_signal ratio Peak Area Ratio (Analyte/IS) is Constant ms_signal->ratio quant Accurate Quantification ratio->quant

Caption: Principle of Stable Isotope Dilution.

Conclusion

This application note details a highly sensitive, specific, and reproducible LC-MS/MS method for the quantification of L-phenylalanine in human plasma. The pre-column derivatization with Fmoc-Cl enhances chromatographic retention and detection sensitivity. The incorporation of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variations. This method is well-suited for high-throughput quantitative analysis in clinical and research settings.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Phe-OH-d8 in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

Q2: Why is my this compound not dissolving in DMF?

A2: Several factors can contribute to solubility issues with this compound in DMF:

  • Solvent Quality: The purity and water content of the DMF are critical. Use of anhydrous, peptide-synthesis-grade DMF is highly recommended. Water impurities can significantly reduce the solubility of hydrophobic compounds.

  • Compound Purity: Impurities in the this compound itself can affect its solubility.

  • Temperature: Room temperature is generally sufficient for dissolving Fmoc-amino acids in DMF. However, gentle warming may be necessary in some cases.

  • Concentration: You may be attempting to prepare a solution at a concentration exceeding its solubility limit.

  • Physical Form: The particle size and crystalline structure of the solid can influence the rate of dissolution.

Q3: Can I use other solvents if I'm having trouble with DMF?

A3: Yes. If you continue to experience significant solubility problems with DMF, you might consider the following:

  • N-Methyl-2-pyrrolidone (NMP): NMP is another common solvent for SPPS and often has better solvating properties than DMF for difficult-to-dissolve Fmoc-amino acids.

  • Dimethyl Sulfoxide (DMSO): DMSO is a very strong solvent and can be used to dissolve Fmoc-D-Phe-OH.[4] It can be particularly useful as a co-solvent. For instance, you can dissolve the compound in a small amount of DMSO first and then dilute it with DMF.

  • Co-solvent mixtures: Using a mixture of solvents, such as DMF/DCM (Dichloromethane), can sometimes improve solubility.[5]

Q4: Will the deuteration of this compound affect its chemical reactivity in peptide synthesis?

A4: The primary purpose of deuteration in this context is often for use in pharmacokinetic studies or as an internal standard in mass spectrometry. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down reactions where a C-H bond is broken in the rate-determining step. However, for the standard coupling reactions in peptide synthesis where the bonds to the deuterium atoms on the phenyl ring are not directly involved, the effect on reactivity is generally considered to be negligible.

Troubleshooting Guide

If you are encountering solubility issues with this compound in DMF, follow these troubleshooting steps:

Problem: The compound is not dissolving or is dissolving very slowly.

Possible Cause Recommended Action
Poor Solvent Quality Use fresh, anhydrous, peptide-synthesis-grade DMF. Ensure the solvent has been stored properly to prevent water absorption.
Low Temperature Gently warm the solution to 30-40°C. Avoid excessive heat, which could cause degradation.
Insufficient Agitation Vortex or sonicate the mixture for a few minutes to aid dissolution.
High Concentration Try preparing a more dilute solution. If it dissolves, you may have been exceeding the solubility limit.
Compound's Physical Form If the material is in large crystals, gently grinding it to a finer powder before adding the solvent may increase the dissolution rate.

Problem: The compound dissolves initially but then precipitates out of solution.

Possible Cause Recommended Action
Supersaturated Solution The initial dissolution may have been facilitated by warming, and upon cooling to room temperature, the solution became supersaturated. Prepare a slightly more dilute solution or maintain a slightly elevated temperature if the experimental protocol allows.
Change in Solvent Composition If other reagents are added to the DMF solution, they may be altering the solvent properties and causing the compound to precipitate. Ensure all components are compatible.

Quantitative Solubility Data

The following table summarizes the available solubility data for Fmoc-D-Phe-OH. As a direct value for the d8 analog is unavailable, this data serves as a strong reference point.

CompoundSolventConcentrationTemperatureNotesSource
Fmoc-D-Phe-OHDMF0.5 MRoom Temperature"Clearly soluble"
Fmoc-D-Phe-OHDMSO100 mg/mL (~0.258 M)Room TemperatureRequires sonication

Experimental Protocols

Protocol for Preparing a 0.5 M Solution of this compound in DMF

This protocol is based on the known solubility of the non-deuterated analog.

Materials:

  • This compound

  • Anhydrous, peptide-synthesis-grade DMF

  • Vortex mixer or sonicator

  • Sterile vial

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound into a clean, dry vial. For example, to prepare 1 mL of a 0.5 M solution, you would need approximately 197.7 mg of this compound (MW ≈ 395.48 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMF to the vial.

  • Dissolve: Cap the vial and vortex the mixture vigorously. If the compound does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes.

  • Gentle Warming (Optional): If solubility issues persist, warm the vial in a water bath at 30-40°C while agitating until the solid is fully dissolved.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any particulate matter.

  • Storage: Use the solution immediately for your experiment. If short-term storage is necessary, keep it tightly capped to prevent moisture absorption and protect it from light. It is generally recommended to prepare fresh solutions of Fmoc-amino acids for each use.

Visualizations

G Troubleshooting this compound Solubility Issues start Start: this compound does not dissolve in DMF check_solvent Is the DMF anhydrous and high purity? start->check_solvent use_fresh_dmf Use fresh, high-purity DMF check_solvent->use_fresh_dmf No check_agitation Have you tried vortexing or sonication? check_solvent->check_agitation Yes use_fresh_dmf->check_agitation apply_agitation Vortex or sonicate for 5-10 minutes check_agitation->apply_agitation No check_temp Have you tried gentle warming? check_agitation->check_temp Yes apply_agitation->check_temp success Success: Compound dissolved apply_agitation->success [If dissolved] apply_warming Warm to 30-40°C check_temp->apply_warming No check_concentration Is the concentration too high? check_temp->check_concentration Yes apply_warming->check_concentration apply_warming->success [If dissolved] dilute_solution Prepare a more dilute solution check_concentration->dilute_solution Yes consider_cosolvent Consider using a co-solvent (e.g., DMSO) or an alternative solvent (e.g., NMP) check_concentration->consider_cosolvent No dilute_solution->success consider_cosolvent->success Solution Dissolves fail Issue persists: Contact technical support consider_cosolvent->fail Still Insoluble

Caption: Troubleshooting workflow for this compound solubility issues in DMF.

G Chemical Structures cluster_0 Fmoc-D-Phe-OH cluster_1 This compound Fmoc_D_Phe_OH Fmoc-NH-CH(CH₂-C₆H₅)-COOH Fmoc_D_Phe_OH_d8 Fmoc-NH-CH(CH₂-C₆D₅)-COOH (Phenyl ring and other positions deuterated) Fmoc_D_Phe_OH->Fmoc_D_Phe_OH_d8 Deuteration

Caption: Relationship between Fmoc-D-Phe-OH and its deuterated analog.

G Solvent Selection Logic for Fmoc-Amino Acids start Start: Select solvent for Fmoc-amino acid is_standard_aa Is it a standard, non-problematic amino acid? start->is_standard_aa use_dmf Use DMF as the primary solvent is_standard_aa->use_dmf Yes is_hydrophobic Is the amino acid highly hydrophobic or sterically hindered? is_standard_aa->is_hydrophobic No solubility_issue Encountering solubility issues with the primary solvent? use_dmf->solubility_issue is_hydrophobic->use_dmf No try_nmp Consider NMP for potentially better solubility is_hydrophobic->try_nmp Yes try_nmp->solubility_issue use_cosolvent Add a small amount of DMSO as a co-solvent solubility_issue->use_cosolvent Yes end Proceed with experiment solubility_issue->end No use_cosolvent->end

Caption: Decision-making process for solvent selection for Fmoc-amino acids.

References

Technical Support Center: Optimizing Coupling of Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Phe-OH-d8 in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SPPS?

This compound is a derivative of the amino acid D-phenylalanine. The "Fmoc" (9-fluorenylmethyloxycarbonyl) is a protecting group on the amine terminus, essential for controlling the peptide chain elongation in SPPS. The "-d8" indicates that the eight hydrogen atoms on the phenyl ring have been replaced with deuterium. Deuterated amino acids are often incorporated into peptides to serve as non-radioactive isotopic labels for metabolic studies, pharmacokinetic analysis, or as internal standards in mass spectrometry-based quantification.

Q2: Does the deuteration of this compound affect its coupling efficiency in SPPS?

While there is limited specific data on the coupling efficiency of this compound, the isotopic substitution of hydrogen with deuterium is not expected to significantly alter the chemical reactivity or steric hindrance of the amino acid. Therefore, its coupling efficiency should be comparable to that of the non-deuterated Fmoc-D-Phe-OH. However, like its non-deuterated counterpart, it can still present challenges, particularly in "difficult" sequences.

Q3: What are the primary challenges when coupling this compound?

The main challenges are similar to those encountered with other bulky amino acids and include:

  • Steric Hindrance: The bulky phenyl group can physically impede the approach of the activated amino acid to the growing peptide chain on the resin.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that mask the N-terminal amine, making it inaccessible for coupling.[1][2]

  • Incomplete Activation: Standard activation protocols may not be sufficient for this sterically hindered amino acid, leading to incomplete reaction.[1]

Troubleshooting Guide

Issue: Low Coupling Efficiency of this compound

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step, indicating free primary amines.[2]

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion of the D-Phe-d8 residue.

  • Low overall yield of the final peptide.[2]

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Insufficient Activation Switch to a more potent coupling reagent.For difficult couplings, standard activators may be insufficient. Uronium/aminium or phosphonium salt-based reagents can enhance coupling efficiency.
Steric Hindrance 1. Double Couple: Perform the coupling step twice with a fresh solution of activated this compound.2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.A second coupling ensures that any remaining free amines react. A longer reaction time allows the sterically hindered coupling to proceed more completely.
Peptide Aggregation 1. Use a Different Solvent: Consider using N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).2. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), with caution to avoid side reactions.NMP can be better at disrupting secondary structures. Increased temperature can improve reaction kinetics and disrupt aggregation.
Suboptimal Reagent Concentration Increase the concentration of the amino acid and coupling reagents.Higher concentrations can increase the probability of successful molecular interactions, which is particularly useful for longer peptides.
Recommended Coupling Reagents for Difficult Couplings
Reagent Combination Class Notes
HATU/DIPEA or HBTU/DIPEA Uronium/Aminium SaltHighly effective for sterically hindered amino acids. Pre-activation is recommended.
PyBOP/DIPEA Phosphonium SaltGenerally more stable than uronium salts in the presence of a base.
DIC/OxymaPure® Carbodiimide + AdditiveA good alternative to HOBt-based additives, as it lacks the potentially explosive properties of benzotriazoles.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), HBTU (0.95 eq. to the amino acid), and DIPEA (2 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue), proceed to Protocol 2.

  • Washing: Wash the resin with DMF (3-5 times) before proceeding to the next cycle.

Protocol 2: Double Coupling for this compound
  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated this compound using the same procedure as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Visual Workflow and Diagrams

SPPS_Workflow Standard SPPS Cycle for this compound Resin Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + Activator Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 DMF Wash KaiserTest->Wash2 Negative DoubleCouple Double Couple KaiserTest->DoubleCouple Positive NextCycle Next SPPS Cycle Wash2->NextCycle DoubleCouple->Wash2

Caption: Workflow for a standard SPPS cycle with a checkpoint for coupling efficiency.

Troubleshooting_Logic Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Detected (Positive Kaiser Test) Action1 Perform Double Coupling Start->Action1 Check1 Re-test with Kaiser Test Action1->Check1 Action2 Increase Coupling Time (e.g., to 4 hours) Check1->Action2 Positive Success Proceed to Next Cycle Check1->Success Negative Check2 Re-test with Kaiser Test Action2->Check2 Action3 Switch to Stronger Activator (e.g., HATU) Check2->Action3 Positive Check2->Success Negative Action3->Success Failure Consult Senior Scientist/ Consider Sequence Redesign Action3->Failure

Caption: Decision-making workflow for addressing low coupling efficiency during SPPS.

Coupling_Reaction Chemical Pathway of Amino Acid Coupling cluster_reactants Reactants cluster_products Products AA This compound Activated_AA Activated Ester AA->Activated_AA Activator Coupling Reagent (e.g., HBTU) Activator->Activated_AA Resin H2N-Peptide-Resin Peptide Fmoc-D-Phe(d8)-NH-Peptide-Resin Resin->Peptide Byproducts Byproducts Activated_AA->Peptide

Caption: Simplified chemical reaction pathway for the coupling step in SPPS.

References

Preventing racemization of Fmoc-D-Phe-OH-d8 during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent the racemization of Fmoc-D-Phe-OH-d8 during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound, and why is it a concern?

A1: Racemization is the chemical process that converts a pure enantiomer, in this case, the D-amino acid (this compound), into a mixture of both its D- and L-forms. In peptide synthesis, this results in the incorporation of the incorrect L-amino acid, creating a diastereomeric peptide impurity.[1][2] These impurities can be challenging to separate from the target peptide and can significantly alter the final product's three-dimensional structure, biological activity, and potential immunogenicity, compromising its therapeutic efficacy and safety.[1][2][3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. During carboxyl group activation, the α-proton (the hydrogen on the carbon atom bonded to the carboxyl and amino groups) of the this compound becomes acidic. A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. This planar structure loses its original stereochemistry, and subsequent reaction with the amine can occur from either side, resulting in a mixture of D and L configurations.

Q3: Is this compound particularly susceptible to racemization?

A3: While any chiral amino acid (except glycine) can racemize, some are more prone than others. Phenylalanine is known to be susceptible to racemization. Amino acids like Cysteine and Histidine are generally considered the most susceptible. The deuteration on the phenyl ring (d8) is not expected to significantly influence the acidity of the α-proton, so the racemization risk is comparable to that of standard Fmoc-D-Phe-OH. The key risk factors are the reaction conditions, not the isotope labeling.

Q4: How do different components of the coupling reaction influence racemization?

A4: Several factors significantly impact the extent of racemization:

  • Coupling Reagents: The choice of activating agent is critical. Highly reactive reagents can increase the rate of oxazolone formation. Uronium/aminium salts (e.g., HATU, HBTU, COMU) and phosphonium salts (e.g., PyBOP) are common choices, with some offering better racemization suppression than others.

  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and particularly Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential, especially when using carbodiimides (e.g., DIC, DCC). They work by forming an active ester that is less prone to racemization than the intermediate formed by the coupling reagent alone.

  • Bases: The base used during coupling can directly abstract the α-proton. Stronger, less sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) promote racemization more than weaker or bulkier bases like N-Methylmorpholine (NMM) or 2,4,6-collidine.

  • Temperature: Elevated temperatures accelerate reaction rates, including the rate of racemization.

  • Pre-activation Time: The longer the activated amino acid exists before coupling to the resin-bound amine, the greater the opportunity for racemization to occur.

Troubleshooting Guide: Preventing Racemization of this compound

Problem: My final peptide product contains a significant amount of the L-Phe-d8 diastereomer.

Below are potential causes and recommended solutions to mitigate this issue.

Possible Cause Recommended Solution
Inappropriate Coupling Reagent/Additive Combination Switch to a coupling cocktail known for low racemization. Uronium reagents like COMU often show reduced epimerization. For carbodiimide-based methods, the combination of DIC with OxymaPure® is highly effective at suppressing racemization.
Use of a Strong, Sterically Unhindered Base Replace stronger bases like DIPEA with a weaker or more sterically hindered base. 2,4,6-collidine is an excellent choice for minimizing racemization. N-Methylmorpholine (NMM) is also a preferable alternative to DIPEA.
Prolonged Pre-activation Time Minimize the time between the activation of the this compound and its addition to the resin. Ideally, the coupling agent should be added to the amino acid/additive mixture and immediately introduced to the reaction vessel. Avoid preparing "stock" solutions of activated amino acids.
High Coupling Temperature Perform the coupling reaction at room temperature or below (e.g., 0°C). If using microwave-assisted peptide synthesis (MAPS), reducing the coupling temperature from 80-90°C to 50°C can significantly limit racemization.
Solvent Effects While less common, highly polar aprotic solvents like DMF can sometimes favor racemization. If other optimizations fail, consider using a less polar solvent or a mixture, such as CH2Cl2/DMF (1:1), if solubility allows.

Quantitative Data on Racemization

Table 1: Effect of Coupling Reagent and Base on Racemization of Phenylglycine (Phg)

Coupling ReagentBase% Correct Diastereomer (L-Phg)
HATUDIPEA79.5%
HATUNMM94.1%
HATU2,4,6-Collidine (TMP)97.9%
COMU2,4,6-Collidine (TMP)>98%
DEPBT2,4,6-Collidine (TMP)>98%

Data adapted from studies on Phenylglycine-containing model peptides, which demonstrate the critical role of the base and coupling agent in preventing epimerization.

Visualizations

Racemization Mechanism via Oxazolone Formation

Caption: The primary mechanism of racemization during peptide coupling.

Troubleshooting Workflow for Racemization

troubleshooting_workflow start Diastereomeric Impurity (L-Phe-d8) Detected? check_reagents Review Coupling Cocktail (Reagent, Additive, Base) start->check_reagents Yes is_base_strong Is the base strong (e.g., DIPEA)? check_reagents->is_base_strong change_base Solution: Switch to Collidine or NMM is_base_strong->change_base Yes check_temp Review Reaction Temperature is_base_strong->check_temp No reassess Re-analyze Peptide Purity change_base->reassess is_temp_high Is temperature elevated (e.g., > RT or >50°C in MW)? check_temp->is_temp_high lower_temp Solution: Couple at RT or 0°C is_temp_high->lower_temp Yes check_preactivation Review Pre-activation Time is_temp_high->check_preactivation No lower_temp->reassess is_preactivation_long Is pre-activation > 2 min? check_preactivation->is_preactivation_long minimize_preactivation Solution: Add activated mix to resin immediately is_preactivation_long->minimize_preactivation Yes is_preactivation_long->reassess No minimize_preactivation->reassess

Caption: A logical workflow for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is recommended for manual or automated solid-phase peptide synthesis (SPPS) to minimize racemization of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Amino Acid Preparation: In a separate, clean reaction vessel, dissolve this compound (3 eq. relative to resin loading) and OxymaPure® (3 eq.) in DMF.

  • Coupling Reaction: Add the solution from step 2 to the deprotected peptide-resin. Immediately add DIC (3 eq.) to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. If the test indicates incomplete coupling, a second coupling may be performed.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (at least 5 times) to remove all soluble reagents and byproducts.

Protocol 2: Low-Racemization Coupling using COMU/Collidine

This protocol utilizes a modern uronium salt coupling reagent and a sterically hindered base, which is highly effective for racemization-prone residues.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • 2,4,6-Collidine

  • Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin and deprotect the N-terminal Fmoc group as described in Protocol 1.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/COMU solution to the deprotected peptide-resin. Immediately follow with the addition of 2,4,6-collidine (6 eq.).

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1 to ensure reaction completion and to wash the resin.

References

Technical Support Center: Fmoc-D-Phe-OH-d8 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered when using Fmoc-D-Phe-OH-d8 in solid-phase peptide synthesis (SPPS). While this compound is expected to behave similarly to its non-deuterated counterpart, the presence of deuterium atoms on the phenyl ring may subtly influence reaction kinetics. This resource addresses common issues applicable to Fmoc-Phe derivatives and notes considerations for the deuterated analogue.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I can expect when using this compound?

A1: The most common side reactions are generally the same as those for standard Fmoc-D-Phe-OH. These include racemization, diketopiperazine formation, and deletion of the residue. Due to the stronger C-D bonds compared to C-H bonds (a phenomenon known as the Kinetic Isotope Effect), the rates of reactions involving the cleavage of these bonds on the aromatic ring are significantly reduced. However, the primary side reactions in SPPS do not typically involve breaking these specific bonds, so the reaction profile is expected to be very similar to the non-deuterated version.

Q2: Can the d8-label on the phenyl ring be lost during synthesis?

A2: The deuterium atoms on the phenyl ring of this compound are generally stable under standard Fmoc-SPPS conditions. The acidic conditions used for final cleavage from the resin (e.g., with trifluoroacetic acid) are not harsh enough to promote H/D exchange on the aromatic ring.

Q3: My peptide purity is lower than expected after incorporating this compound. What could be the cause?

A3: Lower purity can stem from several issues. The primary suspects are incomplete coupling of the this compound or incomplete deprotection of the preceding amino acid. Another common issue is the formation of deletion sequences (-1) or truncated peptides. Diketopiperazine formation can also be a significant issue, especially if the subsequent amino acid is being coupled to the newly added D-Phe residue.

Q4: What is racemization and how can I minimize it for this compound?

A4: Racemization is the conversion of the D-enantiomer into a mixture of D and L forms, which can compromise the biological activity of the final peptide. For Phenylalanine, this is most likely to occur during the activation step. To minimize racemization, it is crucial to use appropriate coupling reagents and additives. Using carbodiimide-based activators like DIC in combination with an additive such as OxymaPure® or COMU is recommended over older reagents that have a higher propensity for causing racemization. Pre-activation times should also be kept to a minimum.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered during the incorporation of this compound.

Issue 1: Incomplete Coupling
  • Symptom: Mass spectrometry analysis shows a significant peak corresponding to the peptide sequence lacking the D-Phe-d8 residue (a "deletion peptide").

  • Cause: Steric hindrance or poor solubility of the activated amino acid can lead to inefficient coupling.

  • Solution:

    • Double Couple: Perform a second coupling reaction with a fresh portion of activated this compound.

    • Change Solvent: Ensure good resin swelling by using a suitable solvent like N,N-Dimethylformamide (DMF) or a mixture of DMF and Dichloromethane (DCM).

    • Extend Coupling Time: Increase the reaction time for the coupling step to allow the reaction to proceed to completion.

    • Monitor the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines on the resin, confirming the completion of the coupling step.

Issue 2: Diketopiperazine (DKP) Formation
  • Symptom: A major byproduct is observed with a mass corresponding to the loss of the N-terminal dipeptide after the second amino acid has been coupled to the D-Phe-d8 residue. This is particularly prevalent when proline is the subsequent residue.

  • Cause: The free N-terminal amine of the dipeptide on the resin can attack the carbonyl of the preceding residue (D-Phe-d8), cyclizing and cleaving from the resin.

  • Solution:

    • Modify Deprotection: Use a milder Fmoc deprotection cocktail, for example, a lower concentration of piperidine in DMF.

    • Immediate Coupling: Couple the next amino acid (residue 3) immediately after the deprotection of residue 2 to minimize the time the free N-terminal amine is exposed.

    • Use Protected Dipeptides: If DKP formation is severe, consider coupling a pre-synthesized and protected dipeptide (e.g., Fmoc-AA3-AA2-OH) instead of sequential single amino acid additions.

Quantitative Data on Side Reactions
Side ReactionCoupling ConditionsAdditiveTemperature (°C)Estimated Byproduct (%)
Racemization DIC / HOBtHOBt252 - 5%
Racemization DIC / OxymaPureOxymaPure25< 1%
Racemization HBTU / DIPEA-251 - 3%
DKP Formation Standard (20% Piperidine/DMF)-255 - 50%
DKP Formation Mild (5% Piperidine/DMF)-25< 5%

*The extent of DKP formation is highly sequence-dependent.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Activation: In a separate vessel, pre-activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5 minutes.

  • Coupling: Add the activation mixture to the resin and allow it to react for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation: Perform a Kaiser test. If positive (blue beads), repeat the coupling step.

Visual Guides

The following diagrams illustrate key decision-making processes and workflows for troubleshooting issues related to this compound incorporation.

TroubleshootingWorkflow Start Low Peptide Purity (Post D-Phe-d8 Coupling) CheckMass Analyze Crude Product by MS Start->CheckMass DeletionPeptide Major Peak is Deletion Peptide (Mass = M - Phe-d8) CheckMass->DeletionPeptide Deletion Detected DKP Major Peak is Truncated Peptide (DKP Formation) CheckMass->DKP Truncation Detected Racemization Broad Peak or Shoulder Peak (Diastereomers) CheckMass->Racemization Isomers Detected IncompleteCoupling Incomplete Coupling DeletionPeptide->IncompleteCoupling DKPFormation Diketopiperazine Formation DKP->DKPFormation RacemizationIssue Racemization During Activation Racemization->RacemizationIssue Solution1 Solution: - Double Couple - Change Solvent - Extend Coupling Time IncompleteCoupling->Solution1 Solution2 Solution: - Use Milder Deprotection - Immediate Next Coupling DKPFormation->Solution2 Solution3 Solution: - Use DIC/OxymaPure - Minimize Pre-activation Time RacemizationIssue->Solution3

Caption: Troubleshooting flowchart for purity issues with this compound.

RacemizationPathway cluster_good Optimal Activation (Low Racemization) cluster_bad Sub-optimal Activation (High Racemization) Good_Start This compound Good_Reagent DIC / OxymaPure Good_Start->Good_Reagent Activate Good_Intermediate Activated Ester (Low Racemization) Good_Reagent->Good_Intermediate Good_End Coupled D-Peptide Good_Intermediate->Good_End Couple to Resin Bad_Start This compound Bad_Reagent HBTU / High Base Bad_Start->Bad_Reagent Activate Bad_Intermediate Oxazolone Intermediate (Prone to Racemization) Bad_Reagent->Bad_Intermediate Bad_End D/L Peptide Mixture Bad_Intermediate->Bad_End Couple to Resin

Caption: Comparison of activation pathways affecting racemization.

Technical Support Center: Fmoc Deprotection of Deuterated Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection of deuterated phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when performing Fmoc deprotection on deuterated phenylalanine?

The primary concerns are twofold:

  • Deuterium-Hydrogen (D-H) Exchange: The most significant risk is the loss of the deuterium label at the α-carbon. The basic conditions required for Fmoc removal, typically using piperidine, can facilitate the abstraction of the α-deuteron, leading to its replacement with a proton from the solvent or reagent.

  • Racemization: Phenylalanine has some susceptibility to racemization under basic conditions. The presence of deuterium at the α-carbon may influence the rate of epimerization, potentially leading to a loss of stereochemical integrity.

Q2: How can I detect if D-H exchange has occurred?

The most reliable method for detecting D-H exchange is mass spectrometry (MS) . A successful synthesis should yield a peptide with a specific mass increase corresponding to the number of deuterium atoms incorporated. A lower than expected mass or a distribution of masses would indicate partial or complete loss of the deuterium label.

Q3: Does the position of deuteration on the phenylalanine ring affect Fmoc deprotection?

Deuteration on the aromatic ring of phenylalanine is generally stable under standard Fmoc deprotection conditions. The C-D bonds on the phenyl ring are not acidic and will not be affected by the basic conditions used for Fmoc removal. The primary concern is with deuterium at the α-carbon.

Q4: Can I use standard Fmoc deprotection protocols for deuterated phenylalanine?

Standard protocols (e.g., 20% piperidine in DMF) can be used, but they carry a higher risk of D-H exchange and should be approached with caution. Optimization is highly recommended to preserve the isotopic label.

Troubleshooting Guide

This guide addresses common issues encountered during the Fmoc deprotection of α-deuterated phenylalanine.

Issue 1: Loss of Deuterium Label (D-H Exchange)
  • Symptom: Mass spectrometry analysis of the final peptide shows a lower mass than theoretically expected for the deuterated sequence.

  • Cause: The basic conditions of Fmoc deprotection are facilitating the exchange of the α-deuteron with a proton.

  • Solutions:

Solution Principle Recommended Action Considerations
Use a Milder Base Reduce the basicity of the deprotection solution to minimize protonation of the α-carbon.Substitute piperidine with a weaker base like piperazine. Alternatively, add a proton source like 1% HOBt to the piperidine solution to buffer the basicity.Deprotection times may need to be extended. Monitor deprotection completion carefully.
Reduce Deprotection Time Minimize the exposure of the deuterated residue to basic conditions.Reduce the deprotection time to the minimum required for complete Fmoc removal. Perform multiple short deprotections (e.g., 2 x 5 minutes) instead of one long one.Incomplete deprotection can lead to deletion sequences. Monitor completion using a method like a UV-Vis spectrophotometer to track the release of the dibenzofulvene-piperidine adduct.
Lower Reagent Concentration Decrease the concentration of the base to slow the rate of D-H exchange.Use a lower concentration of piperidine (e.g., 5-10% in DMF) and potentially a longer reaction time.This will also slow the rate of deprotection, so careful monitoring is essential.
Issue 2: Racemization of the Deuterated Phenylalanine Residue
  • Symptom: Chiral chromatography analysis of the cleaved peptide shows the presence of the D-enantiomer of phenylalanine.

  • Cause: The basic deprotection conditions can lead to the formation of an achiral enolate intermediate, which can be protonated from either face, leading to racemization.

  • Solutions:

Solution Principle Recommended Action Considerations
Optimize Base and Time As with D-H exchange, milder conditions can reduce the rate of racemization.Employ the same strategies as for preventing D-H exchange: use weaker bases, shorter deprotection times, and lower base concentrations.A balance must be struck between minimizing racemization and achieving complete deprotection.
Use Additives Certain additives can suppress racemization during both coupling and deprotection.The addition of HOBt to the deprotection solution can help to reduce the basicity and minimize racemization.Ensure compatibility with your overall synthesis strategy.
Issue 3: Incomplete Fmoc Deprotection
  • Symptom: Mass spectrometry reveals deletion sequences where the deuterated phenylalanine should have been coupled, or the subsequent amino acid is missing.

  • Cause: The milder or shorter deprotection conditions used to prevent D-H exchange may not be sufficient to completely remove the Fmoc group, especially in sterically hindered or aggregation-prone sequences.

  • Solutions:

Solution Principle Recommended Action Considerations
Perform a Double Deprotection Ensure complete removal of the Fmoc group.After the initial deprotection step, drain the resin and add a fresh solution of the deprotection reagent for a second treatment.This increases the total exposure time to the base, so it should be used judiciously.
Use a Stronger, Non-Nucleophilic Base For difficult sequences, a stronger base may be necessary.Consider using a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperazine.DBU is a very strong base and should be used at low concentrations (e.g., 2%) and for short periods to avoid side reactions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (High Risk for D-H Exchange)
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • DMF Wash: Wash the resin with DMF (3 x 1 min).

  • Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene adduct.

Protocol 2: Optimized Fmoc Deprotection for Deuterated Phenylalanine (Lower Risk)
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • DMF Wash: Wash the resin with DMF (3 x 1 min).

  • Deprotection (Cycle 1): Treat the resin with 10% piperidine in DMF for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Deprotection (Cycle 2): Add a fresh solution of 10% piperidine in DMF and treat for another 5-10 minutes.

  • Monitoring: Monitor the deprotection by collecting the filtrate and measuring the absorbance at ~301 nm to ensure the reaction is complete.

  • DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: Mass Spectrometry Analysis for Isotopic Integrity
  • Peptide Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • MS Analysis: Acquire a high-resolution mass spectrum of the peptide.

  • Data Analysis: Compare the observed monoisotopic mass with the theoretical mass calculated for the fully deuterated peptide. Look for any peaks corresponding to the mass of the non-deuterated or partially deuterated peptide.

Visualizations

Fmoc_Deprotection_Troubleshooting start Start: Fmoc-Phe(D)-Peptide-Resin deprotection Perform Fmoc Deprotection start->deprotection ms_analysis Analyze Peptide by Mass Spectrometry deprotection->ms_analysis mass_correct Mass Correct? ms_analysis->mass_correct success Success: Proceed to Next Coupling mass_correct->success Yes dh_exchange Issue: D-H Exchange Detected (Mass is too low) mass_correct->dh_exchange No (Low Mass) incomplete_deprotection Issue: Incomplete Deprotection (Deletion Sequence) mass_correct->incomplete_deprotection No (Deletion) troubleshoot_dh Troubleshoot D-H Exchange: - Use milder base (Piperazine) - Reduce deprotection time - Lower base concentration dh_exchange->troubleshoot_dh troubleshoot_incomplete Troubleshoot Incomplete Deprotection: - Perform double deprotection - Use stronger base (DBU) for difficult sequences incomplete_deprotection->troubleshoot_incomplete troubleshoot_dh->deprotection Re-optimize troubleshoot_incomplete->deprotection Re-optimize

Caption: Troubleshooting workflow for Fmoc deprotection of deuterated phenylalanine.

DH_Exchange_Mechanism cluster_0 D-H Exchange at α-Carbon start Fmoc-NH-CD(R)-CO-Peptide enolate Enolate Intermediate (Achiral) start->enolate + Piperidine (- D+) product_d Fmoc-NH-CD(R)-CO-Peptide (Desired Product) enolate->product_d + D+ product_h Fmoc-NH-CH(R)-CO-Peptide (D-H Exchanged Product) enolate->product_h + H+

Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Phe-OH-d8 in solid-phase peptide synthesis (SPPS). Our aim is to help you improve peptide yield and purity by addressing common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in peptide synthesis?

This compound is a deuterated form of the amino acid D-phenylalanine, where eight hydrogen atoms on the phenyl ring have been replaced by deuterium. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine function, commonly used in SPPS. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation. Deuterium labeling is often used in metabolic studies, pharmacokinetic analyses, and as internal standards for mass spectrometry-based quantification.

Q2: Does the use of this compound affect peptide synthesis yield compared to its non-deuterated counterpart?

While specific comparative yield data is not extensively published, the primary factor that could influence the yield is the kinetic isotope effect (KIE). The increased mass of deuterium can sometimes lead to slightly slower reaction rates. However, in most standard SPPS protocols, the effect on the overall yield is expected to be minimal if optimal coupling conditions are employed. Any significant decrease in yield is more likely attributable to common SPPS issues rather than the deuteration itself.

Q3: What are the primary causes of low yield when synthesizing peptides with this compound?

Low yields in SPPS involving this compound can stem from the same issues encountered with standard amino acids:

  • Incomplete Fmoc deprotection: Failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Inefficient coupling: Incomplete reaction between the activated this compound and the free N-terminus of the peptide-resin.[1]

  • Peptide aggregation: The growing peptide chain may aggregate on the solid support, hindering reagent access.

  • Suboptimal reagent quality: Use of impure or degraded amino acids, coupling reagents, or solvents.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues that can lead to low yields when using this compound.

Issue 1: Low Overall Peptide Yield

Symptoms:

  • Low recovery of the final peptide after cleavage and purification.

  • Mass spectrometry analysis of the crude product shows a complex mixture with a low abundance of the target peptide.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Coupling of this compound See the detailed troubleshooting section below for optimizing coupling conditions.
Incomplete Deprotection Extend deprotection time or use a fresh deprotection solution (e.g., 20% piperidine in DMF). Monitor Fmoc removal using a UV detector if available.[2]
Resin Overloading or Poor Swelling Ensure the resin is not overloaded and is adequately swollen in a suitable solvent (e.g., DMF or DCM) before the first coupling step.[1]
Side Reactions Review the synthesis protocol for conditions that might promote side reactions and consult the "Common Side Reactions" section.
Issue 2: Incomplete Coupling of this compound

Symptoms:

  • Presence of deletion sequences (peptides missing the D-Phe-d8 residue) in the mass spectrum of the crude product.

  • A positive Kaiser test (blue beads) after the coupling step, indicating free primary amines.[1]

Troubleshooting Workflow for Incomplete Coupling:

G start Positive Kaiser Test After Coupling double_coupling Perform a Double Coupling (Repeat the coupling step with fresh reagents) start->double_coupling extend_time Extend Coupling Time (Increase reaction time by 50-100%) start->extend_time change_reagent Change Coupling Reagent (Switch to a more potent activator like HATU or HCTU) start->change_reagent check_reagents Verify Reagent Quality (Use fresh, high-purity this compound and coupling reagents) start->check_reagents retest Perform Kaiser Test Again double_coupling->retest extend_time->retest change_reagent->retest check_reagents->retest negative Negative Result: Proceed with Synthesis retest->negative Success positive Positive Result: Consider Capping and Re-synthesis retest->positive Failure

Caption: Troubleshooting workflow for incomplete coupling.

Quantitative Data for Coupling Reagent Selection (Hypothetical)

While specific data for this compound is limited, the following table provides a general comparison of common coupling reagents. Due to the potential for a slight kinetic isotope effect, more potent activators might be beneficial.

Coupling ReagentTypical Coupling TimeRelative Efficiency for Hindered Amino AcidsNotes
HBTU/DIPEA30-60 minGoodA standard and effective choice.
HATU/DIPEA15-45 minExcellentHighly recommended for difficult couplings.
HCTU/DIPEA20-50 minVery GoodA good alternative to HATU.
DIC/HOBt60-120 minModerateA cost-effective but slower option.
Issue 3: Common Side Reactions

Symptoms:

  • Unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry analysis reveals byproducts with masses corresponding to known side reactions.

Logical Relationship of Common Side Reactions in Fmoc-SPPS:

G synthesis Peptide Synthesis Cycle deprotection Fmoc Deprotection (Piperidine/DMF) synthesis->deprotection cleavage Final Cleavage (TFA Cocktail) synthesis->cleavage coupling Amino Acid Coupling deprotection->coupling diketopiperazine Diketopiperazine Formation (at dipeptide stage) deprotection->diketopiperazine aspartimide Aspartimide Formation (Asp-containing sequences) deprotection->aspartimide coupling->synthesis racemization Racemization (His, Cys) coupling->racemization

Caption: Common side reactions in Fmoc-SPPS.

While this compound itself is not prone to specific side reactions like aspartimide formation, the overall synthesis conditions can lead to byproducts. Ensure complete removal of piperidine after deprotection to avoid side reactions in the subsequent coupling step.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard manual coupling procedure.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF and the N-terminal Fmoc group has been completely removed (confirmed by a negative Kaiser test is ideal, though the test will be positive for the free amine before coupling).

  • Activation of Amino Acid: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add the base (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the result is positive (blue beads), consider a second coupling (double coupling).

Protocol 2: Kaiser Test for Free Primary Amines

This test is used to qualitatively assess the completion of a coupling reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Wash the beads with ethanol and then add 2-3 drops of each solution (A, B, and C).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue/Purple beads and/or solution: Indicates the presence of free primary amines (incomplete coupling).

  • Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling).

By following these guidelines and systematically troubleshooting any issues that arise, researchers can improve the yield and purity of peptides synthesized with this compound.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-D-Phe-OH-d8.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of using this compound on the overall peptide synthesis and purification process?

A1: The primary impact of incorporating this compound is the introduction of a stable isotope label, which is invaluable for a variety of applications, including quantitative mass spectrometry-based assays and metabolic stability studies. The chemical reactivity of this compound in standard solid-phase peptide synthesis (SPPS) is nearly identical to its non-deuterated counterpart. However, the key differences arise during the analysis and purification stages. Researchers should anticipate a mass shift of +8 Da for the deuterated phenylalanine residue in mass spectrometry and a potential slight shift in retention time during HPLC purification.[1]

Q2: How does the deuterium labeling on this compound affect its reactivity during peptide coupling?

A2: The kinetic isotope effect of deuterium on the amide bond formation is generally considered negligible under standard peptide coupling conditions. The electronic properties of the carboxyl group and the amino group are not significantly altered by the deuterium substitution on the phenyl ring. Therefore, standard coupling protocols and reagents used for Fmoc-D-Phe-OH should be directly applicable to this compound.

Q3: Will a peptide containing D-Phe-d8 have a different retention time in reversed-phase HPLC compared to the non-deuterated version?

A3: Yes, a slight shift in retention time is often observed. Deuterated compounds can exhibit slightly different hydrophobicity compared to their non-deuterated analogs, leading to altered retention times in reversed-phase HPLC.[2] Typically, deuterated peptides elute slightly earlier than their non-deuterated counterparts. This effect is usually small but can be significant enough to require optimization of the HPLC gradient for complete separation from any non-deuterated impurities.

Q4: How do I confirm the successful incorporation of the d8-label in my peptide?

A4: The most definitive method for confirming the incorporation of the d8-label is mass spectrometry. The mass spectrum of the purified peptide should show a mass increase that corresponds to the number of d8-phenylalanine residues incorporated (an increase of 8 Da for each). High-resolution mass spectrometry can be used to analyze the isotopic distribution of the peptide and confirm the presence of the deuterated isotope pattern.

Q5: Are there any special considerations for the cleavage and deprotection of peptides containing D-Phe-d8?

A5: No, standard cleavage and deprotection cocktails, such as those containing trifluoroacetic acid (TFA), are fully compatible with peptides containing d8-phenylalanine. The deuterium atoms on the phenyl ring are stable under these acidic conditions.

Troubleshooting Guides

Issue 1: Co-elution of Deuterated and Non-deuterated Peptides in HPLC
  • Symptom: A single peak in the HPLC chromatogram that, upon mass spectrometry analysis, shows the presence of both the desired deuterated peptide and the corresponding non-deuterated impurity.

  • Possible Cause: The slight difference in hydrophobicity between the deuterated and non-deuterated peptides is not sufficient for separation under the current HPLC conditions.

  • Troubleshooting Steps:

    • Shallow the Gradient: A shallower gradient increases the separation time and can improve the resolution of closely eluting species.[3]

    • Optimize Temperature: Temperature can affect the selectivity of the separation. Experiment with a range of column temperatures (e.g., 30°C to 60°C) to find the optimal condition for resolving the two peptides.

    • Change Mobile Phase Modifier: While TFA is standard, experimenting with other ion-pairing agents or different concentrations of TFA can sometimes alter selectivity.

    • Evaluate a Different Stationary Phase: If a C18 column does not provide adequate separation, consider trying a different stationary phase, such as C8 or phenyl-hexyl, which may offer different selectivity.

Issue 2: Unexpected Mass Spectrum
  • Symptom: The mass spectrum of the purified peptide does not show the expected molecular weight for the d8-labeled peptide.

  • Possible Causes:

    • Incomplete Deuteration of the Starting Material: The this compound used for synthesis may have contained non-deuterated Fmoc-D-Phe-OH.

    • Synthesis Failure: The deuterated amino acid may not have been successfully incorporated into the peptide sequence.

    • Mass Spectrometer Calibration: The mass spectrometer may be out of calibration.

  • Troubleshooting Steps:

    • Verify Starting Material: Analyze the this compound starting material by mass spectrometry to confirm its isotopic purity.

    • Review Synthesis Records: Check the synthesis protocol and records to ensure the correct amino acid was added at the appropriate step.

    • Calibrate Mass Spectrometer: Perform a calibration of the mass spectrometer using a known standard.

    • Analyze Crude Product: Analyze the crude peptide product by mass spectrometry to determine if the deuterated peptide was synthesized but lost during purification.

Issue 3: Low Yield of Purified Deuterated Peptide
  • Symptom: The final yield of the purified deuterated peptide is significantly lower than expected.

  • Possible Causes:

    • Suboptimal Synthesis: Incomplete coupling or deprotection steps during SPPS can lead to a lower yield of the desired full-length peptide.

    • Losses During Purification: The purification protocol may not be optimized, leading to the loss of product during fraction collection or sample handling.

    • Peptide Insolubility: The peptide may be precipitating during purification.

  • Troubleshooting Steps:

    • Optimize Synthesis: Ensure complete coupling and deprotection at each step of the synthesis. Use a Kaiser test to monitor for free amines.

    • Optimize HPLC Conditions: Adjust the HPLC gradient and fraction collection parameters to ensure the entire peak corresponding to the desired product is collected.

    • Improve Solubility: If the peptide is insoluble, try dissolving it in a small amount of a strong organic solvent like DMSO or DMF before diluting with the HPLC mobile phase.

    • Flash Purification Pre-step: For larger scale purifications, consider a preliminary purification step using flash chromatography to remove bulk impurities before final HPLC purification.

Data Presentation

Table 1: Expected Mass Shifts in Mass Spectrometry for Peptides Containing D-Phe-d8

Number of D-Phe-d8 ResiduesExpected Mass Increase (Da)
1+8
2+16
3+24

Table 2: General HPLC Gradient Optimization Strategy for Separating Deuterated and Non-deuterated Peptides

ParameterInitial ConditionOptimization StrategyRationale
Column C18, 3.5 µm, 2.1 x 150 mmTry C8 or Phenyl-Hexyl if neededAlter selectivity based on different hydrophobic interactions.
Mobile Phase A 0.1% TFA in WaterMaintain consistencyProvides necessary acidity for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileMaintain consistencyStandard organic phase for peptide elution.
Gradient 20-40% B over 30 minutesDecrease the slope (e.g., 0.5% B/min)Increases resolution of closely eluting peaks.
Flow Rate 0.2 mL/minMaintain or slightly decreaseLower flow rates can improve resolution.
Temperature 40°CScreen from 30°C to 60°CTemperature can significantly impact selectivity.

Experimental Protocols

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (including this compound) (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test to ensure completion.

  • Washing: Wash the resin with DMF and then dichloromethane (DCM).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Protocol 2: Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, a small amount of DMSO or DMF can be used, followed by dilution.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Perform an initial "scouting" gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide.

    • Based on the scouting run, design an optimized shallow gradient around the elution point of the target peptide to maximize resolution (e.g., a 1% per minute increase in mobile phase B).

  • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to determine the purity and confirm the identity of the deuterated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a powder.

Mandatory Visualization

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Precipitation Cleavage & Precipitation cluster_Purification_Analysis Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including this compound) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude Deuterated Peptide Precipitation->Crude_Peptide HPLC Reversed-Phase HPLC Crude_Peptide->HPLC Analysis MS & HPLC Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure Deuterated Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of a peptide containing this compound.

Troubleshooting_Logic cluster_HPLC HPLC Purification Issues cluster_MS Mass Spectrometry Issues cluster_Yield Yield Issues Problem Problem Encountered CoElution Co-elution of Deuterated & Non-deuterated Peptides Problem->CoElution Wrong_Mass Incorrect Mass Problem->Wrong_Mass Low_Yield Low Final Yield Problem->Low_Yield Optimize_Gradient Optimize HPLC Gradient (shallow gradient, temperature) CoElution->Optimize_Gradient Check_Source Verify Starting Material & MS Calibration Wrong_Mass->Check_Source Review_Process Review Synthesis & Purification Protocols Low_Yield->Review_Process

Caption: Troubleshooting logic for common issues in deuterated peptide purification.

Signaling_Pathway Ligand Phenylalanine-Containing Peptide (e.g., with D-Phe-d8) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: A generalized signaling pathway involving a phenylalanine-containing peptide ligand.

References

Technical Support Center: Mass Spectrometry Fragmentation of Fmoc-D-Phe-OH-d8 Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry analysis of peptides labeled with Fmoc-D-Phe-OH-d8.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation patterns for this compound in mass spectrometry?

When analyzing this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS), several characteristic fragmentation pathways are expected. In positive ion mode, a prominent fragmentation route involves a McLafferty-type rearrangement, leading to the neutral loss of the Fmoc group (222.24 Da) and the formation of the protonated D-Phe-OH-d8 ion.[1] Another common fragmentation is the formation of a significant b₁⁺ ion.[1]

The deuterated phenyl ring of D-Phe-OH-d8 will influence the mass-to-charge ratio (m/z) of characteristic fragments of the amino acid itself. Key predicted fragments for the deuterated phenylalanine portion include:

  • [M+H]⁺ of D-Phe-OH-d8: Expected around m/z 174 (165 for non-deuterated + 8 Da for d8 + 1 for protonation).

  • Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group.

  • Iminium ion: A characteristic fragment for amino acids.

  • Deuterated benzyl cation: Expected at m/z 99 (91 for non-deuterated + 8 Da).

  • Deuterated benzene ring fragment: Expected at m/z 85 (77 for non-deuterated + 8 Da).

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, and its fragmentation can also provide structural information.

Q2: Why am I observing a chromatographic shift between my labeled and unlabeled peptide standards?

It is a known phenomenon for deuterated compounds to exhibit slightly earlier retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[2] This is due to the subtle differences in polarity and hydrophobicity introduced by the deuterium atoms. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately affecting quantitative accuracy.[2]

Q3: My quantitative results are inconsistent. What are the potential causes?

Inaccurate or inconsistent quantitative results when using a deuterated internal standard like this compound can arise from several factors:[2]

  • Lack of Co-elution: As mentioned in Q2, if the labeled and unlabeled peptides do not co-elute, they may be subjected to different matrix effects.

  • Isotopic or Chemical Impurities: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration. Always verify the isotopic and chemical purity of your standard, which should be provided by the supplier.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur with deuterium on heteroatoms (like -OH or -NH) but can also happen on carbon atoms under certain conditions.

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated standard might experience different levels of ion suppression or enhancement from components in the sample matrix.

Q4: How can I test for hydrogen/deuterium (H/D) exchange in my samples?

To check for H/D exchange, you can perform an incubation study. Spike your deuterated standard into a blank matrix that does not contain the analyte. Incubate this sample under the same conditions (time, temperature, pH) as your actual experimental samples. After incubation, analyze the sample by LC-MS/MS and monitor for any increase in the signal of the non-deuterated analyte. A significant increase in the unlabeled analyte's signal indicates that H/D exchange is occurring.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for this compound Labeled Peptide
Possible Cause Troubleshooting Steps
Suboptimal Ionization Source Parameters Optimize source conditions such as capillary voltage, gas flow, and temperature for your specific analyte.
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to the correct m/z range to detect the precursor and expected fragment ions. Ensure the correct polarity (positive or negative ion mode) is selected.
Sample Degradation Ensure the stability of your peptide in the sample solvent and storage conditions. The Fmoc group is base-labile and can be prematurely cleaved.
Low Concentration Concentrate the sample or inject a larger volume if possible.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup procedures to remove salts and other contaminants.
Issue 2: Inaccurate Quantification and High Variability
Possible Cause Troubleshooting Steps
Chromatographic Separation of Labeled and Unlabeled Peptides Modify the chromatographic gradient (make it shallower) or change the mobile phase composition to achieve co-elution. Consider a column with lower resolution if necessary to ensure both elute as a single peak.
Isotopic Impurity of the Standard Obtain a certificate of analysis for your deuterated standard to confirm its isotopic purity. If purity is low, acquire a new, high-purity standard.
H/D Exchange As detailed in FAQ Q4, perform an incubation study to assess H/D exchange. If exchange is observed, try to minimize sample preparation time and temperature. Ensure the pH of the sample and mobile phase is neutral if possible.
Differential Matrix Effects Conduct a matrix effect study by comparing the signal of the analyte in a clean solution versus a post-extraction spiked blank matrix. If significant differential effects are observed, improve the sample cleanup method or use a different ionization technique if available.
Pipetting or Dilution Errors Review and verify all sample and standard preparation procedures. Use calibrated pipettes and perform serial dilutions carefully.

Quantitative Data Summary

The following tables provide representative quantitative data that might be obtained in an LC-MS/MS experiment for the quantification of a peptide containing D-Phe-d8 using an this compound labeled internal standard.

Table 1: Predicted m/z of Key Fragment Ions for a Hypothetical Peptide (e.g., Ac-Gly-D-Phe(d8)-Ala-NH2)

Precursor IonFragment Ion TypePredicted m/z (Unlabeled)Predicted m/z (d8-labeled)
[M+H]⁺-335.18343.23
[M+H]⁺b₂219.11227.16
[M+H]⁺y₁90.0690.06
[M+H]⁺y₂237.12245.17

Table 2: Example Calibration Curve Data for a D-Phe(d8)-containing Peptide

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
11,520150,3000.010
57,650151,1000.051
1015,300149,8000.102
5075,900150,5000.504
100151,200149,9001.009
500755,000150,1005.030

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Stock Solution Preparation: Accurately weigh and dissolve the this compound labeled peptide (internal standard) and the unlabeled analyte peptide in a suitable solvent (e.g., 50% acetonitrile in water) to prepare stock solutions of known concentrations.

  • Spiking of Internal Standard: Add a fixed amount of the internal standard stock solution to all samples, calibrators, and quality control samples.

  • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of cold acetonitrile containing 1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters (Example)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizations

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Fmoc_Phe_d8_peptide_H [Fmoc-Peptide(d8)+H]⁺ Peptide_d8_H [Peptide(d8)+H]⁺ Fmoc_Phe_d8_peptide_H->Peptide_d8_H Loss of Fmoc (222 Da) (McLafferty Rearrangement) b1_ion b₁⁺ ion Fmoc_Phe_d8_peptide_H->b1_ion Peptide Bond Cleavage Other_fragments Other b/y ions Fmoc_Phe_d8_peptide_H->Other_fragments Peptide Bond Cleavage

Caption: Major fragmentation pathways of an this compound labeled peptide in positive ion ESI-MS/MS.

troubleshooting_workflow start Inaccurate Quantitative Results check_chromatography Check Chromatograms: Analyte and IS Co-eluting? start->check_chromatography adjust_chromatography Adjust Gradient or Mobile Phase check_chromatography->adjust_chromatography No check_purity Verify Isotopic Purity of Standard check_chromatography->check_purity Yes adjust_chromatography->check_chromatography new_standard Source New High-Purity Standard check_purity->new_standard No check_hd_exchange Perform H/D Exchange Incubation Study check_purity->check_hd_exchange Yes new_standard->start optimize_prep Optimize Sample Prep (pH, Temp, Time) check_hd_exchange->optimize_prep Exchange Observed check_matrix Evaluate Matrix Effects check_hd_exchange->check_matrix No Exchange optimize_prep->start improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Significant Effects end Accurate Quantification check_matrix->end No Significant Effects improve_cleanup->start

Caption: A logical workflow for troubleshooting inaccurate quantitative results with deuterated standards.

References

Technical Support Center: NMR Signal Assignment for Fmoc-D-Phe-OH-d8 in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Phe-OH-d8 in peptides.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The complete deuteration of the phenyl ring and the β-protons in this compound means that these positions will not show signals in the ¹H NMR spectrum. The expected ¹H signals will be from the Fmoc group and the α-proton. The ¹³C NMR spectrum will show signals for all carbons, but the signals for the deuterated carbons may be broader or have lower intensity. The chemical shifts are sensitive to the solvent used.[1][2] Below is a table summarizing typical chemical shifts for the non-deuterated analogue, Fmoc-L-Phe-OH, in DMSO-d6, which can be used as a reference.

Q2: How does the d8 deuteration affect the NMR spectrum compared to the non-deuterated compound?

A2: The primary effects of d8 deuteration are:

  • ¹H NMR: Absence of signals from the five phenyl protons and the two β-protons (Hβ). This simplifies the spectrum significantly.

  • ¹³C NMR: The signals for the deuterated carbons (Cβ and the phenyl carbons) will likely show reduced intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and may be broadened due to quadrupolar relaxation of deuterium.[3]

  • Coupling: The scalar coupling (J-coupling) between the α-proton (Hα) and the β-protons (Hβ) will be absent. This means the Hα signal, which would typically be a doublet of doublets or a quartet, will appear as a simpler multiplet (likely a doublet due to coupling with the amide proton).

Q3: Which 2D NMR experiments are most useful for assigning the signals of a peptide containing this compound?

A3: For assigning the remaining proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will show the correlation between the amide proton (NH) and the α-proton (Hα) of the this compound residue. Due to deuteration, no cross-peaks between Hα and Hβ will be observed.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a very sensitive technique that correlates directly bonded ¹H and ¹³C nuclei.[5] It will definitively link the Hα to the Cα and the Fmoc protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which can be useful for confirming assignments within the Fmoc group.

  • TOCSY (Total Correlation Spectroscopy): This will show correlations within the entire spin system of an amino acid residue. For this compound, it will show a correlation between the NH and Hα protons.

Q4: Can I run an NMR experiment on my deuterated compound without a deuterated solvent?

A4: While it is possible to run NMR experiments in protonated solvents, it is generally not recommended for ¹H NMR of deuterated compounds. The large solvent signal would likely overwhelm the signals from your compound of interest. For ²H NMR, you should dissolve your sample in a protonated solvent.

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shifts for Fmoc-L-Phe-OH in DMSO-d6

Note: These values are for the non-deuterated L-enantiomer and should be used as a general guide. The chemical shifts for the D-enantiomer will be identical. For this compound, the signals for the phenyl and β-protons will be absent in the ¹H NMR spectrum.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fmoc Group
H1', H8'7.89C1', C8': ~127.7
H4', H5'7.76C4', C5': ~127.1
H2', H7'7.65C2', C7': ~125.3
H3', H6'7.41C3', C6': ~120.1
H9'7.32C9': ~46.7
CH₂4.22-4.13 (m)CH₂: ~65.6
C=O-C=O: ~156.1
Phenylalanine Moiety
NH~7.6 (d)-
~4.3 (m)Cα: ~56.4
3.09, 2.88 (m)Cβ: ~37.2
Phenyl H7.28-7.21 (m)Phenyl C: ~129.3, 128.2, 126.4
C=O (acid)12.78 (br s)C=O (acid): ~173.5

Experimental Protocols

Detailed Methodology for a ¹H-¹³C HSQC Experiment

This protocol provides a general framework for acquiring a phase-sensitive gradient-enhanced HSQC spectrum on a Bruker spectrometer. Parameters may need to be optimized for your specific instrument and sample.

  • Sample Preparation:

    • Dissolve 5-10 mg of the peptide containing this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

    • Filter the sample into a clean, high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. Automated gradient shimming is often effective.

    • Tune and match the ¹H and ¹³C channels of the probe.

  • Acquisition Parameters (¹H):

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

    • Calibrate the 90° proton pulse width.

  • HSQC Experiment Setup:

    • Load a standard phase-sensitive gradient-enhanced HSQC pulse program (e.g., hsqcedetgpsp on a Bruker instrument).

    • Spectral Width (SW): Set the ¹H spectral width (F2 dimension) to cover all proton resonances (e.g., 10-12 ppm). Set the ¹³C spectral width (F1 dimension) to cover the expected range of carbon signals (e.g., 10-160 ppm).

    • Transmitter Offset (O1P for ¹H, O2P for ¹³C): Center the transmitter frequency in the middle of the respective spectral regions.

    • Number of Points (TD): Typically 2048 points in the direct dimension (F2, ¹H) and 256-512 increments in the indirect dimension (F1, ¹³C).

    • Number of Scans (NS): Use a multiple of 2 or 4 (e.g., 4, 8, 16) depending on the sample concentration to ensure good signal-to-noise.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typical.

    • ¹J(CH) Coupling Constant: Set the value for the one-bond C-H coupling constant to an average value, typically around 145 Hz.

  • Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Analyze the resulting 2D spectrum to identify correlations between directly attached protons and carbons.

Troubleshooting Guides

Issue 1: No or very weak signals observed.

  • Possible Cause: Low sample concentration.

    • Solution: Increase the concentration of your peptide if solubility allows. Longer acquisition times (increasing the number of scans) can also improve the signal-to-noise ratio.

  • Possible Cause: Poor probe tuning and matching.

    • Solution: Re-tune and match the probe for both the ¹H and ¹³C frequencies. This is crucial for optimal signal detection.

  • Possible Cause: Incorrect pulse width calibration.

    • Solution: Ensure that the 90° pulse widths for both ¹H and ¹³C are accurately calibrated for your sample.

Issue 2: Broad or distorted peaks.

  • Possible Cause: Poor shimming.

    • Solution: The homogeneity of the magnetic field is critical. Re-shim the sample, paying attention to both on-axis and off-axis shims. If the sample is not spinning, X and Y shims are particularly important.

  • Possible Cause: Sample aggregation.

    • Solution: Peptides, especially those with aromatic groups like Fmoc and Phenylalanine, can aggregate at higher concentrations, leading to broad lines. Try acquiring the spectrum at a higher temperature to break up aggregates. You can also try a different solvent or adjust the pH.

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Ensure all glassware is scrupulously clean and that no paramagnetic metal contaminants are present.

Issue 3: Unexpected peaks in the spectrum.

  • Possible Cause: Solvent impurities.

    • Solution: Residual protonated solvent or water can give rise to large, unwanted signals. Use high-purity deuterated solvents. A peak for residual water is common in many solvents; its chemical shift can vary with temperature.

  • Possible Cause: Contaminants from synthesis or purification.

    • Solution: Impurities such as residual protecting groups or solvents used during purification (e.g., ethyl acetate, dichloromethane) are common. Refer to tables of common NMR solvent impurities to identify them.

Issue 4: Hα signal is a singlet, not a doublet.

  • Possible Cause: Rapid exchange of the amide proton (NH).

    • Solution: The coupling between the NH and Hα protons can be lost if the amide proton is exchanging rapidly with the solvent. This is more common in protic solvents like D₂O or CD₃OD. Using an aprotic solvent like DMSO-d6 can slow down this exchange and reveal the coupling. Lowering the temperature can also reduce the exchange rate.

Mandatory Visualizations

NMR_Signal_Assignment_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Peptide in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter OneD 1D ¹H Spectrum Filter->OneD Insert into Spectrometer TwoD 2D NMR Experiments (COSY, HSQC) OneD->TwoD Assign_Fmoc Assign Fmoc Group Signals TwoD->Assign_Fmoc Process Data Assign_AA Assign Amino Acid Residue (NH, Hα) TwoD->Assign_AA Structure Structural Information Assign_Fmoc->Structure Assign_AA->Structure

Caption: A general workflow for the NMR signal assignment of peptides containing this compound.

NMR_Troubleshooting_Tree decision decision solution solution start Problem with NMR Spectrum q1 Signal Intensity? start->q1 q2 Peak Shape? q1->q2 Good sol1 Increase Concentration Increase Scans Tune/Match Probe q1->sol1 Weak/None q3 Unexpected Peaks? q2->q3 Sharp sol2 Re-shim Sample Check for Aggregation (Increase Temp) q2->sol2 Broad/Distorted end Spectrum OK q3->end No sol3 Check Solvent Purity Identify Contaminants q3->sol3 Yes

Caption: A decision tree for troubleshooting common issues in NMR spectroscopy of peptides.

References

Stability of Fmoc-D-Phe-OH-d8 under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and use of Fmoc-D-Phe-OH-d8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[1] Solutions should be stored in a well-sealed vial at low temperatures (typically 2-8°C or -20°C) and protected from light, especially for photosensitive compounds.[1][2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q2: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?

Q3: Is this compound stable in common solvents used in solid-phase peptide synthesis (SPPS)?

A3: this compound, like other Fmoc-protected amino acids, exhibits good solubility and stability in polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[4] However, it's important to use high-purity, amine-free solvents, as basic impurities can cause premature deprotection of the Fmoc group. Dichloromethane (DCM) is less commonly used for dissolving Fmoc-amino acids due to their limited solubility.

Q4: What are the primary degradation pathways for this compound during SPPS?

A4: The primary point of instability for this compound during SPPS is the base-labile Fmoc protecting group. Premature removal of the Fmoc group can occur if the reaction conditions are too basic or if the solvent contains basic impurities. During the intended Fmoc deprotection step, typically with piperidine, side reactions such as diketopiperazine formation (especially at the dipeptide stage) and racemization can occur, although the latter is less common for phenylalanine.

Q5: How can I monitor the stability and purity of my this compound stock solution?

A5: The stability and purity of your this compound stock solution can be monitored using analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). RP-HPLC can be used to detect the presence of degradation products, which would appear as additional peaks in the chromatogram. Mass spectrometry will confirm the molecular weight of the compound and can help identify any impurities.

Stability Data

While specific experimental data on the stability of this compound is limited in publicly available literature, the following table provides an expected stability profile based on the known chemistry of Fmoc-protected amino acids and the general effects of deuteration.

ConditionTemperatureStabilityNotes
Solid State -20°CExcellentRecommended for long-term storage.
4°CGoodSuitable for short to medium-term storage.
Room TempModerateStable for short periods, but prolonged exposure should be avoided.
In DMF (amine-free) Room TempGoodStable for the duration of a typical coupling reaction.
50°CModerateIncreased risk of premature deprotection.
In 20% Piperidine/DMF Room TempLowThis is the deprotection condition; rapid removal of the Fmoc group is expected.
In TFA (cleavage cocktail) Room TempExcellentThe Fmoc group is stable to acidic conditions used for cleavage from the resin.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

  • Symptoms:

    • Presence of a deletion sequence in the final peptide, confirmed by Mass Spectrometry (mass difference corresponding to this compound).

    • Positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step.

  • Possible Causes & Solutions:

    • Insufficient activation: Ensure your coupling reagents (e.g., HBTU, HATU) are fresh and used in the correct stoichiometry. Consider extending the pre-activation time.

    • Steric hindrance: Double couple the this compound to drive the reaction to completion.

    • Peptide aggregation: Switch to a more polar solvent like NMP or add chaotropic salts to disrupt secondary structures.

Issue 2: Premature Deprotection of the Fmoc Group

  • Symptoms:

    • Formation of side products with the addition of an extra this compound residue.

    • Lower than expected yield of the desired peptide.

  • Possible Causes & Solutions:

    • Basic impurities in solvent: Use high-purity, amine-free DMF for all steps.

    • Prolonged exposure to basic conditions: Minimize the time the peptide is exposed to the coupling mixture, especially if a base like DIPEA is used.

Issue 3: Suspected Degradation of this compound Stock

  • Symptoms:

    • Inconsistent coupling efficiency.

    • Appearance of unknown peaks in the HPLC analysis of the crude peptide.

  • Possible Causes & Solutions:

    • Improper storage: Ensure the compound is stored at the recommended temperature, protected from light and moisture.

    • Contamination of stock solution: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in high-purity, amine-free DMF to a final concentration of 10 mg/mL.

  • Incubation under Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into several vials. Incubate the vials at different temperatures (e.g., 4°C, room temperature, 50°C) for a defined period (e.g., 24, 48, 72 hours).

    • Basic Stress: Prepare a solution of 20% piperidine in DMF. At time zero, mix an aliquot of the this compound stock solution with the piperidine solution. Take samples at various time points (e.g., 1, 5, 15, 30 minutes).

    • Acidic Stress: Prepare a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Mix an aliquot of the stock solution with the cleavage cocktail and incubate for 2 hours at room temperature.

  • Sample Preparation for HPLC Analysis:

    • For each time point and condition, dilute the sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.

    • Calculate the percentage of remaining this compound at each time point to determine the degradation rate under each condition.

Visualizations

Troubleshooting_Workflow start Start: Issue with this compound in SPPS check_purity Check Purity of this compound (HPLC/MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok order_new Order New Reagent purity_ok->order_new No issue_coupling Issue during Coupling? purity_ok->issue_coupling Yes incomplete_coupling Incomplete Coupling issue_coupling->incomplete_coupling Yes check_deprotection Issue during Deprotection? issue_coupling->check_deprotection No double_couple Action: Double Couple incomplete_coupling->double_couple change_reagents Action: Use Fresh/Different Coupling Reagents incomplete_coupling->change_reagents final_analysis Analyze Final Peptide (HPLC/MS) double_couple->final_analysis change_reagents->final_analysis premature_deprotection Premature Deprotection check_deprotection->premature_deprotection Yes check_deprotection->final_analysis No check_solvent Action: Use Amine-Free Solvent premature_deprotection->check_solvent optimize_time Action: Optimize Reaction Time premature_deprotection->optimize_time check_solvent->final_analysis optimize_time->final_analysis

Caption: Troubleshooting workflow for this compound.

Fmoc_Deprotection_Mechanism cluster_main Fmoc Deprotection Pathway cluster_side Potential Side Reactions fmoc_peptide Fmoc-NH-Peptide-Resin proton_abstraction Proton Abstraction fmoc_peptide->proton_abstraction + Piperidine piperidine Piperidine adduct Dibenzofulvene-Piperidine Adduct intermediate Fluorenyl Anion Intermediate proton_abstraction->intermediate beta_elimination β-Elimination intermediate->beta_elimination racemization Racemization intermediate->racemization Base-catalyzed free_amine H2N-Peptide-Resin beta_elimination->free_amine dibenzofulvene Dibenzofulvene beta_elimination->dibenzofulvene diketopiperazine Diketopiperazine Formation (at dipeptide stage) free_amine->diketopiperazine Intramolecular cyclization dibenzofulvene->adduct + Piperidine

Caption: Mechanism of Fmoc deprotection and side reactions.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Phe-OH-d8 and Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the incorporation of modified amino acids is a critical strategy for enhancing the therapeutic properties of peptides. Deuterium-labeled amino acids, in particular, have garnered significant interest for their potential to improve the pharmacokinetic profiles of peptide drugs by increasing their metabolic stability.[1][2] This guide provides a detailed comparison of deuterated Fmoc-D-Phe-OH-d8 and its non-deuterated counterpart, Fmoc-D-Phe-OH, for use in solid-phase peptide synthesis (SPPS). While direct, head-to-head experimental data is limited in publicly available literature, this document outlines the theoretical considerations, key performance parameters, and detailed experimental protocols to enable researchers to conduct their own comparative studies.

The primary difference between the two molecules lies in the substitution of eight hydrogen atoms with deuterium on the phenyl ring of the D-phenylalanine side chain. This isotopic substitution is generally considered to have a minimal impact on the chemical reactivity and steric hindrance during the peptide coupling process. However, subtle kinetic isotope effects could potentially influence side reactions such as racemization.

Performance Comparison: Theoretical and Expected Outcomes

The performance of an amino acid derivative in SPPS is primarily evaluated based on its coupling efficiency, the extent of racemization during activation and coupling, and the purity of the final peptide.

Table 1: Expected Performance Comparison of this compound vs. Fmoc-D-Phe-OH in SPPS
ParameterThis compound (Deuterated)Fmoc-D-Phe-OH (Non-deuterated)Rationale & Key Considerations
Coupling Efficiency (%) >99%>99%The isotopic substitution on the side chain is not expected to significantly alter the reactivity of the alpha-carboxyl group involved in peptide bond formation. Standard coupling protocols should yield high efficiency for both derivatives.[3][4]
Racemization Rate (%) Expected to be slightly lower or comparableBaseline racemization rateThe heavier deuterium atoms can lead to a stronger C-D bond compared to a C-H bond, which may slightly decrease the rate of proton abstraction from the alpha-carbon, a key step in one of the racemization mechanisms.[5] However, this effect is likely to be minor for phenylalanine compared to more susceptible residues like histidine or cysteine.
Final Peptide Purity (%) High (>95% after purification)High (>95% after purification)Assuming high coupling efficiency and minimal racemization for both, the final purity of the crude peptide should be comparable and high yields of pure peptide can be expected after standard purification techniques like RP-HPLC.
Mass Shift (per residue) +8 Da0 DaThe incorporation of the d8-phenylalanine will result in a predictable mass increase in the final peptide, which is readily verifiable by mass spectrometry.

Experimental Protocols

To empirically validate the expected performance, a series of experiments can be conducted. Below are detailed protocols for the synthesis of a model peptide, and the subsequent analysis of coupling efficiency, racemization, and purity.

Model Peptide Synthesis

A short model peptide, such as Ac-Tyr-Gly-Gly-Phe-Leu-NH₂, can be synthesized in parallel using both this compound and Fmoc-D-Phe-OH to allow for direct comparison.

cluster_synthesis SPPS Workflow for Model Peptide Synthesis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprot_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprot_1 Wash_1 Wash (DMF) Fmoc_Deprot_1->Wash_1 Coupling_Leu Couple Fmoc-Leu-OH Wash_1->Coupling_Leu Wash_2 Wash (DMF) Coupling_Leu->Wash_2 Fmoc_Deprot_2 Fmoc Deprotection Wash_2->Fmoc_Deprot_2 Wash_3 Wash (DMF) Fmoc_Deprot_2->Wash_3 Coupling_Phe Couple Fmoc-D-Phe-OH or this compound Wash_3->Coupling_Phe Wash_4 Wash (DMF) Coupling_Phe->Wash_4 Loop_Start Loop_End Repeat Cycle for Tyr, Gly, Gly Acetylation N-terminal Acetylation Loop_End->Acetylation Wash_5 Wash (DMF, DCM) Acetylation->Wash_5 Dry Dry Resin Wash_5->Dry Cleavage Cleavage from Resin (TFA Cocktail) Dry->Cleavage Precipitation Precipitate in cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by MS and HPLC Purification->Analysis cluster_coupling Workflow for Determining Coupling Efficiency Collect Collect Piperidine Solution after Fmoc Deprotection Dilute Dilute to a Known Volume with DMF Collect->Dilute Measure_Abs Measure Absorbance at 301 nm Dilute->Measure_Abs Calculate Calculate Moles of Fmoc Group Cleaved Measure_Abs->Calculate Compare Compare with Theoretical Resin Loading Calculate->Compare cluster_racemization Workflow for Racemization Analysis Hydrolyze Hydrolyze Peptide (6N DCl, 110°C, 24h) Derivatize Derivatize Amino Acids (e.g., Marfey's Reagent) Hydrolyze->Derivatize Separate Separate Diastereomers by Chiral HPLC Derivatize->Separate Quantify Quantify L- and D-isomers Separate->Quantify

References

A Comparative Guide to the Isotopic Labeling Efficiency of Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of stable isotope-labeled amino acids is a critical technique in quantitative proteomics, pharmacokinetic studies, and as internal standards for mass spectrometry. The isotopic purity of these reagents is paramount for accurate and reproducible results. This guide provides an objective comparison of the isotopic labeling efficiency of Fmoc-D-Phe-OH-d8 against other commercially available deuterated amino acids, supported by established experimental protocols for verification.

Quantitative Comparison of Isotopic Purity

The efficiency of isotopic labeling is ultimately reflected in the final isotopic purity of the product. The following table summarizes the typical isotopic and chemical purities of this compound as specified by major commercial suppliers, alongside other commonly used deuterated amino acids. This data provides a baseline for expected performance and for comparison when validating a new batch of labeled amino acids.

Product NameDegree of DeuterationTypical Isotopic Purity (%)Typical Chemical Purity (%)
This compound d8 >98 [1][2]≥99.5 [3]
Fmoc-L-Phe-OH-d8d8>98[1][2]>98
Fmoc-L-Leu-OH-d10d10>98>98
Fmoc-D-Val-OH-d8d8>98>98
Fmoc-L-Ala-OH-d4d4>98>98
Fmoc-L-Lys(Boc)-OH-d4d4>98>98
Fmoc-L-Arg(Pbf)-OH-d7d7>98>98

Note: The data presented is based on commercially available information and may vary between suppliers and batches.

Experimental Protocols

To independently verify the isotopic labeling efficiency, two primary analytical techniques are employed: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Isotopic Purity Assessment by Mass Spectrometry

This protocol outlines the determination of isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometry (MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  • Acquisition Mode: Full scan from m/z 100-500.
  • Resolution: >60,000 to resolve isotopic peaks.
  • Collision Energy: Not required for full scan, but can be used for fragmentation analysis if needed.

3. Data Analysis:

  • Identify the molecular ion peak for this compound (Expected [M+H]⁺ ≈ 396.23 m/z).
  • Examine the isotopic distribution of the molecular ion.
  • Calculate the isotopic purity by comparing the intensity of the fully deuterated peak (d8) to the sum of intensities of all isotopic peaks (d0 to d8).

Protocol 2: Isotopic Enrichment and Positional Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the position and extent of deuteration.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
  • Add an internal standard (e.g., TMS) if quantitative analysis is required.

2. NMR Analysis:

  • ¹H NMR:
  • Acquire a standard proton NMR spectrum.
  • The absence or significant reduction of signals corresponding to the phenyl and β-methylene protons of phenylalanine confirms high levels of deuteration.
  • ²H NMR (Deuterium NMR):
  • Acquire a deuterium NMR spectrum.
  • The presence of signals will directly show the positions of deuterium incorporation.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Deuterium substitution will cause a characteristic splitting of the carbon signals (C-D coupling) and a slight upfield shift, which can be used to confirm the locations of deuteration.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing the isotopic labeling efficiency and the general process of solid-phase peptide synthesis where these labeled amino acids are utilized.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute ms LC-MS/MS Analysis dilute->ms nmr NMR Spectroscopy dilute->nmr ms_data Analyze Isotopic Distribution ms->ms_data nmr_data Confirm Positional Deuteration nmr->nmr_data end_node Determine Isotopic Labeling Efficiency ms_data->end_node nmr_data->end_node

Caption: Workflow for assessing isotopic labeling efficiency.

spps_workflow start Resin Support deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection wash1 Wash deprotection->wash1 coupling Coupling of This compound wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage Final Cycle end_product Deuterated Peptide cleavage->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

This compound demonstrates high isotopic labeling efficiency, with commercially available products typically exceeding 98% isotopic purity. This level of enrichment is comparable to other commonly used deuterated amino acids, making it a reliable choice for applications requiring precise quantification. The provided experimental protocols for mass spectrometry and NMR spectroscopy offer robust methods for researchers to independently verify the isotopic purity and positional labeling of this compound and its alternatives, ensuring the integrity of their experimental results.

References

A Comparative Guide to Mass Shift Analysis of Peptides with Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the precise and accurate measurement of peptide and protein abundance is paramount. Isotopic labeling has emerged as a powerful strategy, enabling the relative and absolute quantification of biomolecules with high fidelity. This guide provides a comprehensive comparison of mass shift analysis using Fmoc-D-Phe-OH-d8, a deuterated amino acid for peptide synthesis, with other established quantitative proteomics techniques. We will delve into the underlying principles, experimental workflows, and present a comparative analysis of their performance, supported by experimental data and detailed protocols.

The Principle of Mass Shift Analysis with this compound

Mass shift analysis using isotopically labeled amino acids relies on the incorporation of a "heavy" isotope into a peptide, creating a distinct mass difference compared to its "light" counterpart. This compound is a phenylalanine amino acid where eight hydrogen atoms have been replaced by deuterium. When this deuterated amino acid is incorporated into a synthetic peptide, the resulting peptide will have a mass increase of 8 Daltons compared to the same peptide synthesized with the natural, non-deuterated Fmoc-D-Phe-OH.

This known mass difference allows for the precise differentiation and relative quantification of two peptide populations in a mass spectrometer. A common experimental design involves synthesizing a known amount of the heavy, deuterated peptide to be used as an internal standard, which is then spiked into a biological sample containing the light, endogenous peptide. The ratio of the peak intensities of the heavy and light peptides in the mass spectrum directly corresponds to the relative abundance of the peptide of interest in the sample.

Comparison with Alternative Quantitative Proteomics Methods

While the use of synthetic deuterated peptides offers a straightforward approach for targeted quantification, it is essential to compare its performance with other widely used methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and chemical labeling techniques like isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT).

FeatureThis compound (Synthetic Peptide)SILAC (Metabolic Labeling)iTRAQ/TMT (Chemical Labeling)
Principle Incorporation of a deuterated amino acid during solid-phase peptide synthesis to create a heavy internal standard.In vivo incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N labeled Arg/Lys) into proteins during cell culture.Chemical labeling of primary amines of peptides with isobaric tags post-digestion.
Application Targeted absolute quantification of specific peptides.Global relative quantification of proteins in cell culture experiments.Multiplexed relative quantification of proteins from various sample types.
Sample Mixing After sample preparation and digestion.At the cell or protein lysate level, before digestion.After digestion and labeling.
Accuracy & Precision High accuracy and precision for targeted peptides.High accuracy and precision due to early-stage sample mixing.Good accuracy and precision, but can be affected by ratio compression.
Multiplexing Typically 1:1 (light vs. heavy).Up to triplex (light, medium, heavy).Up to 18-plex with TMTpro.
Cost Cost of synthesizing each labeled peptide.Cost of stable isotope-labeled amino acids and specialized cell culture media.Cost of labeling reagents.
Limitations Not suitable for global, discovery-based proteomics. Potential for chromatographic isotope effects.Limited to organisms that can be metabolically labeled.Can lead to underestimation of high-abundance peptides (ratio compression).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound and its light counterpart)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU, HOBt, or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid (e.g., this compound for the heavy peptide or Fmoc-D-Phe-OH for the light peptide) using a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis of Labeled Peptides

This protocol provides a general workflow for the LC-MS/MS analysis of peptides quantified using a heavy-labeled internal standard.

Materials:

  • Heavy (this compound labeled) and light (endogenous or synthetic) peptide samples

  • Solvents for LC-MS: Water with 0.1% formic acid (Solvent A), Acetonitrile with 0.1% formic acid (Solvent B)

  • C18 reverse-phase LC column

Procedure:

  • Sample Preparation:

    • Accurately quantify the heavy peptide standard.

    • Spike a known amount of the heavy peptide standard into the sample containing the light peptide.

    • Perform any necessary sample cleanup or fractionation.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the peptides using a suitable gradient of Solvent A and B.

    • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Ensure the mass spectrometer is set to detect the precursor ions of both the light and heavy peptides.

  • Data Analysis:

    • Extract the ion chromatograms for the light and heavy peptide precursor ions.

    • Integrate the peak areas for both chromatograms.

    • Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide.

    • Use this ratio to determine the relative or absolute quantity of the target peptide in the original sample.

Mandatory Visualizations

Mass_Shift_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Peptide Synthesis of Light Peptide (Fmoc-D-Phe-OH) Biological_Sample Biological Sample (containing light peptide) Heavy_Peptide Synthesis of Heavy Peptide (this compound) Spike_In Spike-in Heavy Peptide Standard Heavy_Peptide->Spike_In Biological_Sample->Spike_In Digestion_Cleanup Digestion & Cleanup Spike_In->Digestion_Cleanup LC_MS LC-MS/MS Analysis Digestion_Cleanup->LC_MS Data_Analysis Data Analysis (Peak Integration) LC_MS->Data_Analysis Quantification Relative/Absolute Quantification Data_Analysis->Quantification

Workflow for quantitative peptide analysis using a synthetic deuterated standard.

Principle of mass shift-based quantification in mass spectrometry.

Potential Challenges and Considerations

A significant consideration when using deuterium-labeled internal standards is the potential for chromatographic isotope effects. Deuterated compounds can sometimes elute slightly earlier or later from a reverse-phase HPLC column compared to their non-deuterated counterparts. This chromatographic shift can lead to inaccurate quantification if the peak integration is not performed carefully across the entire elution profile of both the light and heavy peptides. It is crucial to develop and optimize the LC method to minimize this effect and to validate the quantification workflow to ensure accuracy and precision.

Conclusion

The use of this compound to synthesize heavy peptide internal standards provides a robust and accurate method for the targeted quantification of peptides by mass spectrometry. While it may not be suitable for global proteomic profiling, its strength lies in the precise and absolute quantification of specific peptides of interest, which is critical in many areas of research and drug development. When choosing a quantitative proteomics strategy, researchers must consider the specific goals of their experiment, the nature of their samples, and the available instrumentation. This guide provides a framework for understanding the advantages and limitations of using synthetic deuterated peptides and how this approach compares to other established methods in the field.

A Comparative Guide to the HPLC Purity Analysis of Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the chemical and enantiomeric purity of amino acid building blocks is paramount for the successful synthesis of peptides. The use of isotopically labeled amino acids, such as Fmoc-D-Phe-OH-d8, has become widespread in mass spectrometry-based proteomics and metabolic studies. Ensuring the purity of these deuterated reagents is as critical as for their non-deuterated counterparts.

This guide provides a comparative overview of the purity analysis of this compound by High-Performance Liquid Chromatography (HPLC), with its non-deuterated alternative, Fmoc-D-Phe-OH, serving as the primary benchmark.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the principal method for evaluating the chemical purity of Fmoc-protected amino acids[1][2]. This technique separates the main compound from potential impurities arising during synthesis, such as free amino acids, dipeptides, or byproducts from the Fmoc protection step[3]. While RP-HPLC is excellent for chemical purity, chiral HPLC methods are required to determine the enantiomeric purity, which is also a critical quality attribute[4][5].

The introduction of deuterium atoms in this compound is expected to have a minimal impact on its chemical properties but may cause a subtle shift in its chromatographic behavior. Deuterated compounds often exhibit slightly shorter retention times in RP-HPLC compared to their non-deuterated analogs due to minor differences in polarity.

Comparative HPLC Data

The following table summarizes the typical specifications and expected HPLC results for this compound in comparison to the standard Fmoc-D-Phe-OH.

ParameterThis compoundFmoc-D-Phe-OHRationale for Comparison
Molecular Weight 395.48 g/mol 387.43 g/mol The mass difference is due to the substitution of 8 hydrogen atoms with deuterium.
Typical HPLC Purity ≥98.0%≥98.0% - ≥99.0%Purity standards are expected to be consistent for both isotopically labeled and unlabeled compounds.
Expected RP-HPLC Retention Time Slightly shorter than non-deuterated analogBaselineDeuterated compounds typically elute slightly earlier in reversed-phase chromatography.
Common Impurities Free D-Phe-d8, Fmoc-β-Ala-OH, DipeptidesFree D-Phe-OH, Fmoc-β-Ala-OH, DipeptidesThe impurity profile is generally related to the synthesis chemistry, which is the same for both compounds.
Enantiomeric Purity ≥99.5%≥99.5%High enantiomeric purity is crucial for peptide synthesis and is determined by chiral HPLC.

Experimental Protocol: RP-HPLC Purity Analysis

This section details a representative experimental protocol for determining the chemical purity of both this compound and Fmoc-D-Phe-OH.

Objective: To assess the chemical purity of the Fmoc-amino acid sample by separating the main component from potential impurities using reversed-phase high-performance liquid chromatography.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (1:1, v/v).

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL by dissolving the Fmoc-amino acid in the sample diluent.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Room temperature or 25°C.

  • Detection Wavelength: 254 nm and 301 nm (for the Fmoc chromophore).

  • Gradient Elution:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    30 5 95
    35 5 95
    36 95 5

    | 40 | 95 | 5 |

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total area of all peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Identify any known impurities by comparing their retention times with reference standards, if available.

Workflow for HPLC Purity Verification

The following diagram illustrates the logical workflow for the purity analysis of an Fmoc-protected amino acid using HPLC.

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample 1. Weigh Sample (this compound) Solvent 2. Prepare Diluent (ACN/H2O) Dissolve 3. Dissolve Sample (1 mg/mL) Inject 4. Inject onto HPLC System Dissolve->Inject Separate 5. Chromatographic Separation (C18) Inject->Separate Detect 6. UV Detection (254/301 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Area % Integrate->Calculate Report 9. Determine Purity & Report Calculate->Report

Caption: Logical workflow for HPLC purity analysis of Fmoc-amino acids.

References

A Comparative Guide to NMR Spectra of d0- and d8-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and structural biology, isotopic labeling is a powerful tool to elucidate peptide structure and dynamics. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectra of unlabeled (d0) peptides and their counterparts labeled with d8-amino acids, such as d8-leucine or d8-valine. The inclusion of experimental data and detailed protocols will assist researchers in applying these techniques.

The primary advantage of using d8-labeled amino acids in peptide NMR is the simplification of complex spectra. By replacing eight protons with deuterium atoms on a single amino acid residue, the corresponding signals in ¹H NMR spectra are eliminated, which can aid in resonance assignment and the study of larger peptides where signal overlap is a significant challenge.

Quantitative Data Comparison: Expected Spectral Changes

The most direct way to observe the effect of d8-labeling is to compare the ¹H, ¹³C, and 2D ¹H-¹³C HSQC NMR spectra of the d0 and d8-labeled peptides. The following table summarizes the expected changes for a peptide containing a single leucine residue that is subsequently replaced with d8-leucine.

NMR Experiment d0-Peptide (Leucine) d8-Peptide (d8-Leucine) Expected Difference
¹H NMR Signals present for Hβ, Hγ, and Hδ protons of the leucine side chain.No signals for the leucine side chain protons.Disappearance of leucine side chain proton resonances.
¹³C NMR Singlet signals for Cβ, Cγ, and Cδ carbons of the leucine side chain.Triplet signals for Cβ, Cγ, and Cδ carbons due to ¹³C-²H coupling.Change in multiplicity and a slight upfield shift of the deuterated carbon signals.
¹H-¹³C HSQC Cross-peaks present for all C-H correlations in the leucine side chain.No cross-peaks for the leucine side chain C-H correlations.Disappearance of leucine side chain cross-peaks.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality, comparable NMR data. The following protocols outline the key steps for peptide synthesis, sample preparation, and NMR data acquisition.

1. Peptide Synthesis and Purification:

  • d0-Peptide Synthesis: The unlabeled peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.

  • d8-Labeled Peptide Synthesis: The d8-labeled peptide is synthesized using the same SPPS protocol, with the substitution of Fmoc-L-Leucine with Fmoc-L-Leucine-d8 at the desired position in the sequence.

  • Purification: Both peptides are cleaved from the resin and deprotected. Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

  • Verification: The identity and purity of both peptides are confirmed by mass spectrometry.

2. NMR Sample Preparation:

  • Sample Concentration: The purified d0 and d8-peptides are dissolved in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5) to a final concentration of 1 mM.[1]

  • Solvent: The buffer is prepared with 90% H₂O and 10% D₂O to provide a deuterium lock signal for the NMR spectrometer.[1]

  • Internal Standard: A known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift referencing.

3. NMR Data Acquisition:

  • Spectrometer: All NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • ¹H NMR: A standard 1D ¹H NMR spectrum is acquired for both samples with water suppression.

  • ¹³C NMR: A 1D ¹³C NMR spectrum is acquired with proton decoupling.

  • 2D ¹H-¹³C HSQC: A sensitivity-enhanced ¹H-¹³C HSQC experiment is performed to correlate directly bonded protons and carbons.

Visualizing the Impact of d8-Labeling

The following diagrams illustrate the logical consequences of d8-labeling on the NMR spectra and the general experimental workflow for this comparative analysis.

Logical Consequences of d8-Labeling in NMR cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_HSQC ¹H-¹³C HSQC d0 d0-Peptide (e.g., Leucine) d0_H Hβ, Hγ, Hδ signals PRESENT d0->d0_H d0_C Cβ, Cγ, Cδ signals SINGLETS d0->d0_C d0_HSQC Side chain cross-peaks PRESENT d0->d0_HSQC d8 d8-Peptide (e.g., Leucine-d8) d8_H Hβ, Hγ, Hδ signals ABSENT d8->d8_H d8_C Cβ, Cγ, Cδ signals TRIPLETS d8->d8_C d8_HSQC Side chain cross-peaks ABSENT d8->d8_HSQC

Caption: Consequences of d8-Labeling on NMR Spectra.

Experimental Workflow for d0 vs. d8 Peptide NMR Comparison cluster_synthesis Peptide Synthesis cluster_nmr NMR Data Acquisition synthesis_d0 Solid-Phase Synthesis of d0-Peptide purification RP-HPLC Purification (>95% Purity) synthesis_d0->purification synthesis_d8 Solid-Phase Synthesis of d8-Peptide synthesis_d8->purification verification Mass Spectrometry Verification purification->verification sample_prep NMR Sample Preparation (Buffer, D₂O, Standard) verification->sample_prep nmr_1h 1D ¹H NMR sample_prep->nmr_1h nmr_13c 1D ¹³C NMR sample_prep->nmr_13c nmr_hsqc 2D ¹H-¹³C HSQC sample_prep->nmr_hsqc analysis Spectral Comparison and Analysis nmr_1h->analysis nmr_13c->analysis nmr_hsqc->analysis

Caption: Workflow for d0 vs. d8 Peptide NMR.

References

The Gold Standard for Amino Acid Quantitation: A Comparative Guide to Using Fmoc-D-Phe-OH-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Fmoc-D-Phe-OH-d8, a deuterated stable isotope-labeled (SIL) internal standard, with other common alternatives for the quantitative analysis of Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH) using liquid chromatography-mass spectrometry (LC-MS).

Stable isotope dilution is the gold standard for quantitative mass spectrometry, and SIL internal standards are the cornerstone of this technique.[1] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression, thus providing a reliable means of normalization.[2]

Comparison of Internal Standard Performance

The selection of an internal standard significantly impacts the accuracy and precision of quantitative analysis. Here, we compare the expected performance of this compound with two common alternatives: a ¹³C- and ¹⁵N-labeled internal standard (Fmoc-L-Phe-OH-¹³C₉,¹⁵N) and a structural analog internal standard (Fmoc-L-Norvaline).

Parameter This compound (Deuterated) Fmoc-L-Phe-OH-¹³C₉,¹⁵N (¹³C/¹⁵N-labeled) Fmoc-L-Norvaline (Structural Analog)
Linearity (R²) > 0.99> 0.99> 0.98
Precision (%RSD) < 10%< 5%< 15%
Accuracy (% Recovery) 90-110%95-105%80-120%
Matrix Effect Compensation ExcellentSuperiorModerate
Chromatographic Co-elution Very GoodExcellentPoor

Note: The data presented in this table are representative values based on typical performance characteristics of each type of internal standard and are not from a direct head-to-head comparative study.

The Superiority of Stable Isotope-Labeled Standards

As indicated in the table, both deuterated and ¹³C/¹⁵N-labeled internal standards offer excellent performance in terms of linearity, precision, and accuracy. Their ability to co-elute with the analyte allows for effective compensation of matrix effects, which are a common challenge in the analysis of complex biological samples.[3]

While both types of SIL standards are highly effective, ¹³C- and ¹⁵N-labeled standards are often considered the superior choice. This is because the C-¹³C and N-¹⁵N bonds are more stable than C-²H bonds, eliminating the risk of isotopic exchange.[3] Furthermore, deuteration can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte, which can be a disadvantage in complex separations.[3] However, deuterated standards like this compound are generally more readily available and cost-effective.

Structural analogs, while a viable option when a SIL standard is unavailable, present notable drawbacks. Their different chemical structure leads to different chromatographic retention times and potentially different ionization efficiencies, which can result in less effective correction for matrix effects and sample processing variability.

Experimental Workflow and Protocols

A typical workflow for the quantitative analysis of Fmoc-D-Phe-OH using an internal standard involves derivatization, LC-MS analysis, and data processing.

G Experimental Workflow for Fmoc-D-Phe-OH Quantitation cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result Sample Biological Sample Spike Spike with this compound Sample->Spike Derivatization Fmoc Derivatization Spike->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantitation Quantitation using Calibration Curve Ratio->Quantitation Result Concentration of Fmoc-D-Phe-OH Quantitation->Result

Figure 1. A generalized workflow for the quantitative analysis of Fmoc-D-Phe-OH.

Detailed Experimental Protocol

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of a known concentration of this compound internal standard solution.

  • Add 100 µL of 100 mM borate buffer (pH 9.0).

  • Add 200 µL of 10 mM Fmoc-Cl in acetone.

  • Vortex the mixture for 1 minute and let it react at room temperature for 5 minutes.

  • Stop the reaction by adding 100 µL of 100 mM glycine solution.

  • Extract the Fmoc-amino acids with 500 µL of ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Fmoc-D-Phe-OH from other matrix components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions:

    • Fmoc-D-Phe-OH: [M+H]⁺ → fragment ion

    • This compound: [M+H]⁺ → fragment ion

Note: The specific MRM transitions will need to be optimized for the instrument used.

3. Data Analysis:

  • Integrate the peak areas of the analyte (Fmoc-D-Phe-OH) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of a series of known concentrations of Fmoc-D-Phe-OH against their concentrations.

  • Determine the concentration of Fmoc-D-Phe-OH in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Relationship of Internal Standard Selection

The choice of internal standard is a critical decision that directly influences the quality of the quantitative data. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.

G Decision Tree for Internal Standard Selection Start Start: Need for Quantitative Analysis Ideal Is a Stable Isotope-Labeled (SIL) Standard Available? Start->Ideal SIL_Type Consider 13C/15N vs. Deuterated Ideal->SIL_Type Yes Use_Analog Use Structural Analog (Acceptable Accuracy, Requires Careful Validation) Ideal->Use_Analog No Use_13C Use 13C/15N-labeled Standard (Superior Accuracy) SIL_Type->Use_13C Highest Accuracy Needed Use_d8 Use Deuterated Standard (this compound) (Excellent Accuracy, Cost-Effective) SIL_Type->Use_d8 Cost/Availability is a Factor

Figure 2. A decision-making diagram for internal standard selection in quantitative analysis.

References

A Researcher's Guide to Validating Protein Quantitation: A Comparison of Stable Isotope Labeling Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantitation of proteins is a cornerstone of robust and reproducible experimental outcomes. This guide provides an objective comparison of leading stable isotope labeling methods for validating protein quantitation by mass spectrometry, offering a deep dive into their principles, performance, and experimental protocols.

While the direct application of Fmoc-D-Phe-OH-d8 for validating protein quantitation methods is not a widely documented, standardized procedure, the use of isotopically labeled synthetic peptides is a fundamental concept in targeted proteomics. This compound would serve as a precursor for the synthesis of a deuterium-labeled peptide. This labeled peptide, with a known concentration, can be spiked into a complex biological sample. By comparing the mass spectrometry signal of the "heavy" labeled peptide to its identical, naturally occurring "light" counterpart, researchers can achieve absolute quantification of a specific protein of interest.

This guide, however, focuses on the more common global protein quantitation strategies that provide a broader understanding of proteome-wide changes: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). These methods are instrumental in validating protein expression changes across different experimental conditions.

Performance Comparison of Protein Quantitation Methods

The selection of an appropriate stable isotope labeling method is contingent on the specific experimental goals, sample type, and desired depth of proteomic analysis. The following table summarizes the key performance characteristics of SILAC, iTRAQ, and TMT to aid in this decision-making process.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Principle Metabolic labeling (in vivo)Chemical labeling (in vitro)Chemical labeling (in vitro)
Labeling Stage Protein level (during cell culture)Peptide level (post-digestion)Peptide level (post-digestion)
Multiplexing Capability Typically 2-plex or 3-plex4-plex and 8-plexUp to 18-plex
Quantification Level MS1 (precursor ion intensity)MS2 (reporter ion intensity)MS2 (reporter ion intensity)
Accuracy & Precision High accuracy and precision due to early-stage sample mixing.[1][2]Good, but can be affected by ratio compression.Good, with potential for higher accuracy than iTRAQ in complex samples, but also susceptible to ratio compression.[3]
Sample Type Suitability Proliferating cells in culture. Not suitable for tissues or body fluids.[1]Applicable to a wide range of sample types, including tissues and body fluids.[4]Applicable to a wide range of sample types, including tissues and body fluids.
Advantages High biological relevance, minimal sample manipulation post-labeling reduces error.High-throughput analysis of multiple samples.Higher multiplexing capability than iTRAQ, enabling larger-scale studies.
Disadvantages Limited to metabolically active cells, requires complete incorporation of labeled amino acids.Reagents can be costly, potential for ratio distortion.Reporter ion interference can affect quantification accuracy.

Experimental Workflows

The general workflow for stable isotope labeling in quantitative proteomics involves sample preparation, labeling, mass spectrometry analysis, and data interpretation. The specific steps vary between methods, as illustrated in the diagrams below.

experimental_workflow cluster_silac SILAC Workflow cluster_itraq_tmt iTRAQ/TMT Workflow cluster_common Common Downstream Analysis s1 Cell Culture with 'Light' & 'Heavy' Amino Acids s2 Cell Lysis & Protein Extraction s1->s2 s3 Combine 'Light' & 'Heavy' Samples s2->s3 s4 Protein Digestion s3->s4 c1 LC-MS/MS Analysis s4->c1 it1 Protein Extraction & Digestion (from separate samples) it2 Peptide Labeling with Isobaric Tags it1->it2 it3 Combine Labeled Samples it2->it3 it3->c1 c2 Data Analysis & Quantification c1->c2

Figure 1. A simplified comparison of the experimental workflows for SILAC and isobaric tagging methods (iTRAQ/TMT).

Methodological Principles Visualized

The fundamental difference between these techniques lies in how and when the isotopic labels are introduced and how the quantification is performed in the mass spectrometer.

method_principles cluster_silac_vis SILAC Principle cluster_isobaric_vis iTRAQ/TMT Principle sv1 Metabolic Incorporation of 'Heavy' Amino Acids sv2 Creation of 'Light' and 'Heavy' Proteomes sv1->sv2 sv3 MS1 Level Quantification: Comparing Precursor Ion Intensities sv2->sv3 iv1 Chemical Labeling of Peptides with Isobaric Tags iv2 Labeled Peptides are Isobaric (Same mass in MS1) iv1->iv2 iv3 MS2 Level Quantification: Comparing Reporter Ion Intensities after Fragmentation iv2->iv3

Figure 2. Core principles of SILAC versus isobaric tagging (iTRAQ/TMT) for protein quantification.

Detailed Experimental Protocols

Below are generalized protocols for each of the three major stable isotope labeling techniques. It is crucial to optimize these protocols based on the specific cell type, sample complexity, and instrumentation used.

SILAC Protocol
  • Cell Culture: Two populations of cells are cultured in media that are identical except for the presence of either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). The cells should be cultured for at least five to six passages to ensure complete incorporation of the heavy amino acids.

  • Sample Preparation: After the desired experimental treatment, cells from the "light" and "heavy" cultures are harvested.

  • Sample Pooling: The "light" and "heavy" cell lysates are combined in a 1:1 ratio based on cell number or protein concentration.

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs at the MS1 level.

iTRAQ Protocol
  • Protein Extraction and Digestion: Proteins are extracted from each sample (up to 8 samples for 8-plex iTRAQ) and digested into peptides.

  • Peptide Labeling: Each peptide digest is individually labeled with one of the iTRAQ isobaric tags. This is achieved by reacting the iTRAQ reagent with the primary amines at the N-terminus and on the side chain of lysine residues.

  • Sample Pooling: The labeled peptide samples are then combined into a single mixture.

  • Fractionation (Optional but Recommended): To reduce sample complexity, the pooled peptide mixture is often fractionated by techniques such as strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS.

  • Data Analysis: During MS/MS fragmentation, the iTRAQ tags release reporter ions of different masses (e.g., 114, 115, 116, 117 for 4-plex). The relative abundance of a peptide across the different samples is determined by the relative intensities of these reporter ions.

TMT Protocol

The TMT protocol is very similar to the iTRAQ protocol, with the primary difference being the chemical structure of the isobaric tags and the number of samples that can be multiplexed (up to 18).

  • Protein Extraction and Digestion: Proteins are extracted from each sample and digested into peptides.

  • Peptide Labeling: Each peptide digest is individually labeled with a specific TMT tag.

  • Sample Pooling: The TMT-labeled peptide samples are combined.

  • Fractionation (Optional but Recommended): The pooled sample is typically fractionated to enhance proteome coverage.

  • LC-MS/MS Analysis: The fractions are analyzed by LC-MS/MS.

  • Data Analysis: Similar to iTRAQ, fragmentation of the TMT-labeled peptides in the mass spectrometer generates reporter ions of unique masses. The relative protein abundance is determined by comparing the intensities of these reporter ions.

Conclusion

The validation of protein quantitation is critical for the advancement of biological and pharmaceutical research. While the concept of using a custom-synthesized labeled peptide, such as one derived from this compound, is a valid approach for targeted quantification, global proteomic methods like SILAC, iTRAQ, and TMT offer a comprehensive view of protein expression changes. The choice between these powerful techniques should be guided by the specific research question, available resources, and the nature of the biological samples. SILAC provides high accuracy for cell culture-based experiments, while iTRAQ and TMT offer greater multiplexing capabilities suitable for a wider range of sample types. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to validate their protein quantitation and generate high-quality, reproducible data.

References

A Researcher's Guide to Isotopic Labeling: Benchmarking Fmoc-D-Phe-OH-d8 against SILAC, iTRAQ, and TMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological systems and accelerating drug discovery, the precise quantification of protein expression and turnover is paramount. Mass spectrometry-based proteomics, empowered by isotopic labeling, provides a powerful toolkit for these investigations. This guide offers an objective comparison of different isotopic labeling strategies, focusing on the use of synthetic deuterated peptide standards, exemplified by Fmoc-D-Phe-OH-d8, versus established metabolic and chemical labeling techniques like SILAC, iTRAQ, and TMT.

Core Principles of Isotopic Labeling in Quantitative Proteomics

Isotopic labeling strategies rely on the introduction of stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into proteins or peptides. This creates a mass difference between samples, allowing for their relative or absolute quantification in a single mass spectrometry analysis. The co-analysis of light and heavy samples minimizes experimental variability, leading to higher accuracy and precision.

The primary methods for introducing these isotopic labels can be broadly categorized as:

  • Metabolic Labeling: Cells are cultured in media containing stable isotope-labeled amino acids, which are incorporated into proteins in vivo. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the most prominent example of this approach.

  • Chemical Labeling: Isotopic tags are chemically conjugated to proteins or peptides in vitro. Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are widely used chemical labeling reagents.

  • Synthetic Peptide Standards: Isotopically labeled synthetic peptides, created using building blocks like this compound, are spiked into samples as internal standards for the absolute quantification of target peptides.

Performance Comparison: this compound vs. SILAC, iTRAQ, and TMT

The choice of isotopic labeling reagent is critical and depends on the specific experimental goals, sample type, and available resources. Below is a comparative overview of these techniques.

FeatureThis compound (Synthetic Standard)SILAC (Metabolic Labeling)iTRAQ/TMT (Chemical Labeling)
Labeling Strategy In vitro spiking of a pre-synthesized, deuterated peptide standard.In vivo metabolic incorporation of stable isotope-labeled amino acids.[1][2]In vitro chemical derivatization of peptides.[3][]
Quantification Absolute quantification of a specific target peptide.[5]Relative quantification of the proteome.Relative quantification of the proteome.
Sample Type Applicable to virtually any sample type (cells, tissues, biofluids).Primarily limited to cultured cells that can be metabolically labeled.Applicable to a wide range of sample types.
Multiplexing Not applicable for multiplexed proteome-wide analysis.Typically 2-plex or 3-plex, with some variations allowing for higher plexing.High multiplexing capabilities (up to 8-plex for iTRAQ, up to 18-plex for TMT).
Accuracy & Precision High accuracy for the targeted peptide, as the standard is chemically identical to the analyte. Potential for chromatographic shifts due to deuterium labeling, which can affect precision if not properly controlled.High accuracy and reproducibility due to early-stage sample mixing, minimizing sample handling variability.Good accuracy and precision, but can be affected by ratio compression, especially in complex samples.
Labeling Efficiency Not applicable (standard is pre-synthesized).Can be close to 100% after a sufficient number of cell divisions.Generally high and reproducible with optimized protocols.
Cost High initial cost for the synthesis of each specific labeled peptide.Can be costly due to the price of labeled amino acids and specialized cell culture media.Reagent kits can be expensive, particularly for high-plex experiments.
Workflow Complexity Simple to implement by spiking the standard into the sample.Requires a lengthy cell culture period for complete labeling.Involves multiple chemical reaction and cleanup steps.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative proteomics experiments. Below are generalized protocols for each labeling strategy.

Protocol 1: Absolute Quantification using a this compound Labeled Synthetic Peptide

This protocol outlines the use of a synthetic peptide containing a deuterated phenylalanine residue as an internal standard for the absolute quantification of a target peptide.

  • Peptide Synthesis:

    • Synthesize the target peptide and its heavy-labeled counterpart using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Incorporate this compound at the desired phenylalanine position in the heavy peptide sequence.

    • Cleave the peptides from the resin and purify them using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the peptides by mass spectrometry to confirm their identity and purity.

    • Accurately determine the concentration of the heavy-labeled peptide standard.

  • Sample Preparation:

    • Extract proteins from the biological sample (e.g., cell lysate, tissue homogenate).

    • Perform protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Spiking and Analysis:

    • Spike a known amount of the purified heavy-labeled synthetic peptide into the digested sample.

    • Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the light (endogenous) and heavy (standard) peptide pairs.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous peptide to the heavy-labeled internal standard.

    • Determine the absolute concentration of the endogenous peptide in the original sample based on the known concentration of the spiked-in standard.

Protocol 2: Relative Quantification using SILAC

This protocol describes a typical SILAC experiment for comparing the proteomes of two cell populations.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • Grow one population in "light" medium containing natural abundance arginine and lysine.

    • Grow the second population in "heavy" medium containing stable isotope-labeled arginine (e.g., ¹³C₆-¹⁵N₄-Arg) and lysine (e.g., ¹³C₆-¹⁵N₂-Lys).

    • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Sample Preparation and Mixing:

    • Harvest the "light" and "heavy" cell populations.

    • Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet and extract the proteins.

    • Reduce, alkylate, and digest the protein mixture with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs in the MS1 spectra using specialized software (e.g., MaxQuant).

    • Calculate the relative abundance of proteins based on the averaged ratios of their constituent peptides.

Protocol 3: Relative Quantification using iTRAQ/TMT

This protocol provides a general workflow for a multiplexed chemical labeling experiment.

  • Sample Preparation and Digestion:

    • Extract proteins from each of the samples to be compared.

    • Individually reduce, alkylate, and digest the proteins from each sample into peptides using trypsin.

  • Chemical Labeling:

    • Label the peptide digests from each sample with a different isobaric tag (e.g., iTRAQ or TMT reagent) according to the manufacturer's protocol. The tags react with the N-terminus and lysine residues of the peptides.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • Optionally, fractionate the combined peptide mixture (e.g., by strong cation exchange or high-pH reversed-phase chromatography) to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • In the MS/MS scan, the isobaric tags fragment to produce reporter ions of different masses, the intensities of which are used for quantification.

  • Data Analysis:

    • Identify peptides from the fragmentation spectra.

    • Quantify the relative abundance of each peptide across the different samples by comparing the intensities of the corresponding reporter ions in the MS/MS spectra.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each labeling strategy.

Fmoc_D_Phe_OH_d8_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Purification HPLC Purification SPPS->Purification Quantification Concentration Determination Purification->Quantification Spike Spike Heavy Peptide Standard Quantification->Spike Protein_Extraction Protein Extraction Digestion Enzymatic Digestion Protein_Extraction->Digestion Digestion->Spike LC_MS LC-MS/MS Analysis (MRM/PRM) Spike->LC_MS Data_Analysis Data Analysis: Absolute Quantification LC_MS->Data_Analysis

Figure 1: Workflow for absolute quantification using a this compound labeled synthetic peptide.

SILAC_Workflow cluster_labeling Metabolic Labeling Light_Culture Cell Culture ('Light' Medium) Mix Mix Cell Populations (1:1 Ratio) Light_Culture->Mix Heavy_Culture Cell Culture ('Heavy' Medium) Heavy_Culture->Mix Sample_Prep Protein Extraction & Digestion Mix->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis: Relative Quantification (MS1) LC_MS->Data_Analysis

Figure 2: General experimental workflow for SILAC-based relative quantification.

iTRAQ_TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling Sample1 Sample 1 Protein Extraction & Digestion Label1 Label with Tag 1 Sample1->Label1 Sample2 Sample 2 Protein Extraction & Digestion Label2 Label with Tag 2 Sample2->Label2 SampleN Sample N... LabelN Label with Tag N SampleN->LabelN Pool Pool Labeled Samples Label1->Pool Label2->Pool LabelN->Pool Fractionation Optional Fractionation Pool->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis: Relative Quantification (MS2/MS3) LC_MS->Data_Analysis

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Fmoc-D-Phe-OH-d8

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The primary objective when handling Fmoc-D-Phe-OH-d8 is to prevent inhalation, skin, and eye contact. This is achieved through the consistent use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.[2][3][4]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves for tears or holes before use and change them immediately if contaminated.[5]
Eyes Safety glasses with side shields or gogglesProvides essential protection against accidental splashes and airborne particles.
Face Face shieldRecommended to be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or dust generation.
Body Laboratory coatA standard, buttoned lab coat is required to protect skin and clothing from contamination.
Respiratory NIOSH-approved respirator (e.g., N95 dust mask)Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. A formal risk assessment should determine the specific type of respirator needed.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • Before commencing work, verify that all necessary PPE is available, in good condition, and properly worn.

2. Handling the Compound:

  • Wear all PPE as detailed in the table above.

  • To prevent the generation of dust, handle the solid material carefully. Use appropriate tools, such as a spatula, for transferring the compound.

  • Avoid direct contact with the skin, eyes, and clothing.

3. In Case of a Spill:

  • If a spill occurs, evacuate the immediate area.

  • For small, manageable spills, and if you are trained to do so, wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding the creation of dust, and place it into a clearly labeled, sealed container for disposal as chemical waste.

4. Personal Hygiene:

  • After handling the compound, and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste to prevent environmental contamination and ensure regulatory compliance.

1. Solid Waste:

  • Unused or waste this compound should be collected in a designated and clearly labeled hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials, with the container securely closed when not in use.

2. Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste.

  • These items should be placed in the same designated hazardous waste container as the solid chemical waste.

3. Empty Containers:

  • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.

  • After triple-rinsing and air-drying, the container may be disposed of according to your institution's guidelines, which may include puncturing it to render it unusable.

4. Liquid Waste from Experimental Procedures:

  • Liquid waste generated from procedures involving this compound, such as solutions from Fmoc deprotection (e.g., piperidine in DMF), should be collected in a separate, properly labeled hazardous waste container.

  • The label should clearly identify all chemical constituents.

Final disposal of all waste must be arranged through your institution's licensed chemical waste disposal program.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 prep3 Work in a Chemical Fume Hood prep2->prep3 handle1 Weigh and Transfer Compound (Avoid Dust Generation) prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 disp1 Solid Chemical Waste handle2->disp1 disp2 Contaminated PPE/Materials handle2->disp2 disp3 Liquid Waste (e.g., from deprotection) handle2->disp3 clean1 Decontaminate Work Area handle2->clean1 waste_container Labeled Hazardous Solid Waste Container disp1->waste_container disp2->waste_container liquid_waste_container Labeled Hazardous Liquid Waste Container disp3->liquid_waste_container clean2 Doff PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.